3-Chloro-5-methoxy-1,2-benzoxazole
Beschreibung
BenchChem offers high-quality 3-Chloro-5-methoxy-1,2-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methoxy-1,2-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNEEPZIRSXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Chloro-5-methoxy-1,2-benzoxazole
The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole). This document is structured for researchers requiring actionable protocols and mechanistic insight.
A Pivotal Electrophilic Scaffold in Medicinal Chemistry
Executive Summary
3-Chloro-5-methoxy-1,2-benzoxazole is a high-value heterocyclic intermediate used primarily in the synthesis of atypical antipsychotics and anticonvulsants. Structurally, it consists of a benzene ring fused to an isoxazole ring, featuring a reactive chlorine atom at the C3 position and an electron-donating methoxy group at the C5 position.
Its utility stems from the imidoyl chloride-like character of the C3-Cl bond, which renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Logic[1]
Nomenclature and Numbering
Confusion often arises between 1,2-benzoxazole (indoxazene) and 1,3-benzoxazole. This guide focuses on the 1,2-isomer , where the oxygen and nitrogen are adjacent.
-
IUPAC Name: 3-Chloro-5-methoxy-1,2-benzoxazole[1]
-
Common Name: 3-Chloro-5-methoxy-1,2-benzisoxazole[1]
-
Molecular Formula:
-
Molecular Weight: 183.59 g/mol
Numbering Logic:
-
Position 1 (O): Oxygen atom.
-
Position 2 (N): Nitrogen atom.[2]
-
Position 3 (C): Carbon bearing the chlorine (electrophilic center).
-
Position 5: Carbon bearing the methoxy group (benzene ring).[3]
Electronic Properties
The 3-chloro substituent is activated by the adjacent nitrogen of the isoxazole ring. The C=N bond pulls electron density, making C3 electron-deficient.
-
Effect of 5-Methoxy: The methoxy group at C5 is an Electron Donating Group (EDG) by resonance. While EDGs typically deactivate rings toward
, the inductive withdrawal of the heterocyclic N-O bond dominates, maintaining the reactivity of the C3-Cl bond. However, the 5-OMe analog is kinetically slower to react than the 6-fluoro analog (used in risperidone) due to this donation.
Synthetic Pathways
The synthesis of 3-chloro-1,2-benzisoxazoles requires constructing the heterocycle before installing the chlorine. The most robust industrial route proceeds via a hydroxamic acid intermediate .
Validated Synthesis Protocol
Precursor: 5-Methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid).
| Step | Transformation | Reagents & Conditions | Mechanistic Insight |
| 1 | Esterification | Protects the carboxylic acid as a methyl ester to facilitate hydroxamic acid formation. | |
| 2 | Hydroxamate Formation | Hydroxylamine attacks the ester carbonyl. The phenol -OH remains free. | |
| 3 | Cyclization | Intramolecular attack of the phenol oxygen onto the activated hydroxamic acid carbonyl forms the 1,2-benzisoxazole ring. Yields 5-methoxy-1,2-benzisoxazol-3-ol . | |
| 4 | Chlorination | The tautomeric lactam (3-one) reacts with |
Visualization of Synthesis Logic
The following diagram illustrates the flow from the salicylic acid precursor to the final electrophilic scaffold.
Figure 1: Step-wise synthetic pathway transforming 5-methoxysalicylic acid into the target 3-chloro scaffold.
Reactivity & Applications (S_NAr)
The "Lynchpin" Reactivity
The core value of 3-chloro-5-methoxy-1,2-benzoxazole is its ability to undergo Nucleophilic Aromatic Substitution (
Reaction with Amines:
When treated with secondary amines (e.g., piperidine, morpholine) in a polar aprotic solvent (
Mechanism of Displacement
-
Addition: The nucleophile (amine) attacks the C3 carbon.
-
Stabilization: The negative charge is delocalized onto the ring nitrogen (forming a Meisenheimer-like complex).
-
Elimination: The chloride ion is expelled, restoring the aromatic heterocycle.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Experimental Protocol: Chlorination Step
This protocol describes the critical conversion of the 3-hydroxy intermediate to the 3-chloro product.
Reagents:
-
5-Methoxy-1,2-benzisoxazol-3-ol (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) -
Triethylamine (
) (1.0 eq) -
Solvent: Neat or Toluene.
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and
drying tube, charge the 3-hydroxy benzisoxazole. -
Addition: Add
slowly. If using a base catalyst ( ), add it dropwise at to avoid exotherm. -
Reaction: Heat the mixture to 80–100°C for 3–5 hours. Monitor by TLC (the starting material is polar; the product is non-polar).
-
Workup (Caution): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess
. Warning: This releases HCl gas. -
Extraction: Extract the aqueous slurry with Ethyl Acetate or Dichloromethane (3x).
-
Purification: Wash organics with saturated
and Brine. Dry over . Evaporate solvent. Recrystallize from Ethanol/Hexane if necessary.
Safety & Handling
-
POCl3: Highly corrosive and water-reactive. Releases toxic HCl and phosphoric acid upon contact with moisture. Handle only in a fume hood.
-
Benzisoxazoles: Generally stable, but hydroxamic acid precursors can be shock-sensitive if allowed to dry completely with metal impurities.
-
Skin Sensitization: 3-Chloro-1,2-benzisoxazoles are potent alkylating agents. Avoid skin contact; they may cause allergic dermatitis.
References
-
Synthesis of 1,2-Benzisoxazoles : Organic Chemistry Portal. "Synthesis of Benzisoxazoles." Available at: [Link]
-
Medicinal Chemistry of Benzisoxazoles : National Institutes of Health (PMC). "Benzisoxazole: a privileged scaffold for medicinal chemistry."[4] Available at: [Link]
-
Nucleophilic Substitution Mechanism : Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Available at: [Link]
- Risperidone Intermediate Synthesis: World Intellectual Property Organization (WIPO). "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles." (General reference for the 3-chloro displacement methodology).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. youtube.com [youtube.com]
- 3. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Industrial Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole: A Strategic Technical Guide
This technical guide details the synthetic pathway for 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole).[1] This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants (structural analogs of Zonisamide) and atypical antipsychotics.[1]
Part 1: Strategic Overview & Retrosynthetic Analysis[1]
The synthesis of 3-chloro-1,2-benzoxazoles presents a unique challenge: the construction of the isoxazole ring fused to a benzene core while maintaining regiochemical control of the halogenation at the 3-position.[1]
Retrosynthetic Logic
To achieve the target 3-Chloro-5-methoxy-1,2-benzoxazole (1) , we must look backward from the final chlorination step.[1] Direct chlorination of the benzene ring is non-selective; therefore, the chlorine must be introduced via functional group interconversion of the isoxazole ring itself.[1]
-
Target (1): 3-Chloro-5-methoxy-1,2-benzoxazole.[1]
-
Precursor (2): 3-Hydroxy-5-methoxy-1,2-benzoxazole (Tautomer: 5-methoxy-1,2-benzoxazol-3(2H)-one).[1]
-
Rationale: The C3-OH group can be converted to C3-Cl using phosphoryl chloride (
).[1]
-
-
Intermediate (3): 2-Hydroxy-5-methoxybenzohydroxamic acid.[1]
-
Rationale: The N-O bond of the isoxazole ring is formed via the cyclization of a hydroxamic acid derivative.
-
-
Starting Material (4): 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid).[1]
-
Regiochemistry Validation: In the 1,2-benzoxazole system, the 5-position corresponds to the carbon para to the bridgehead carbon C3a (derived from the carboxyl group) and meta to the bridgehead carbon C7a (derived from the phenol).[1] Mapping the starting material: The 5-methoxy group in salicylic acid (para to the hydroxyl C2 and meta to the carboxyl C1) maps correctly to the 5-position of the final benzoxazole ring.
-
Part 2: Pathway Visualization
The following diagram outlines the optimized synthetic workflow, highlighting critical intermediates and reagents.
Figure 1: Step-by-step synthetic transformation from 5-methoxysalicylic acid to the target chlorinated heterocycle.
Part 3: Detailed Experimental Protocol
This protocol is designed for scalability and reproducibility, adhering to GLP standards.[1]
Step 1: Esterification (Protection/Activation)
Objective: Convert the carboxylic acid to a methyl ester to facilitate the subsequent nucleophilic attack by hydroxylamine.
-
Reagents: 2-Hydroxy-5-methoxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (
, cat.).[1] -
Procedure:
-
Dissolve 50.0 g (0.297 mol) of 2-hydroxy-5-methoxybenzoic acid in 250 mL of anhydrous methanol.
-
Slowly add 5 mL of concentrated
dropwise while stirring. -
Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). -
Cool to room temperature and concentrate under reduced pressure.
-
Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid), then brine. -
Dry over
and concentrate to yield Methyl 2-hydroxy-5-methoxybenzoate .
-
-
Checkpoint: Product should be a white to pale yellow solid. Yield expectation: >90%.
Step 2: Hydroxamic Acid Formation (The Nitrogen Source)
Objective: Introduce the nitrogen atom required for the isoxazole ring via a hydroxamic acid intermediate.
-
Reagents: Methyl ester (from Step 1), Hydroxylamine hydrochloride (
), Potassium Hydroxide (KOH), Methanol.[1] -
Procedure:
-
Prepare a solution of
(1.5 eq) in methanol. -
Prepare a solution of KOH (3.0 eq) in methanol.
-
Add the KOH solution to the hydroxylamine solution at
to generate free hydroxylamine base. Filter off the precipitated KCl. -
Add the filtrate to the Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) at
. -
Stir at room temperature for 12 hours. The solution typically turns deep red/brown (ferric chloride test positive).
-
Acidify carefully with 2N HCl to pH ~3. The hydroxamic acid will precipitate.
-
Filter, wash with cold water, and dry to yield 2-Hydroxy-5-methoxybenzohydroxamic acid .[1]
-
Step 3: Cyclization to 1,2-Benzoxazolone
Objective: Close the ring to form the benzoxazole core.[1] Carbonyldiimidazole (CDI) is preferred over thionyl chloride for cleaner impurity profiles in this specific step.
-
Reagents: Hydroxamic acid (from Step 2), 1,1'-Carbonyldiimidazole (CDI), dry THF.[1]
-
Procedure:
-
Dissolve the hydroxamic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere.
-
Add CDI (1.2 eq) in portions. Evolution of
gas will occur. -
Heat the mixture to reflux for 2–4 hours.
-
Evaporate THF. Resuspend the residue in water and acidify slightly with dilute HCl to ensure protonation of the enol.
-
Filter the solid precipitate. Recrystallize from ethanol/water if necessary.
-
-
Product: 3-Hydroxy-5-methoxy-1,2-benzoxazole (exists in equilibrium with the keto-form).[1]
Step 4: Chlorodehydroxylation (Functionalization)
Objective: Convert the 3-hydroxy group to the 3-chloro target using Vilsmeier-Haack type chemistry.[1]
-
Reagents: 3-Hydroxy-5-methoxy-1,2-benzoxazole (1.0 eq), Phosphoryl chloride (
, 5.0 eq), Triethylamine ( , 1.0 eq).[1] -
Procedure:
-
Safety Warning:
is highly corrosive and reacts violently with water. Perform in a fume hood. -
Place the 3-hydroxy precursor in a round-bottom flask.
-
Add
carefully. The precursor may not dissolve immediately.[2] -
Add
dropwise (acts as a catalyst/base). -
Heat the mixture to
. The solid will dissolve as the reaction proceeds (approx. 3–4 hours). -
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <
to prevent hydrolysis of the product. -
Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Wash organic layer with saturated
and brine. -
Dry (
) and concentrate. -
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Part 4: Critical Process Parameters (CPPs) & Data Summary
| Parameter | Specification | Rationale |
| Step 2 pH | Acidify to pH 3–4 | Hydroxamic acids are amphoteric; precise pH is required for maximum precipitation.[1] |
| Step 3 Moisture | < 0.1% Water | CDI is moisture sensitive; water consumes reagent and produces imidazole byproducts.[1] |
| Step 4 Temp | Lower temperatures result in incomplete conversion; higher temps cause tarring/degradation.[1] | |
| Quenching | Ice bath, < | Exothermic hydrolysis of excess |
Analytical Characterization (Expected)
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Distinct range (approx. 70–80°C, dependent on purity).[1]
-
Mass Spec (ESI): [M+H]+ peak corresponds to Molecular Weight ~183.59 (Cl isotope pattern 3:1).[1]
-
1H NMR (CDCl3): Look for methoxy singlet (~3.8 ppm) and aromatic protons in the 7.0–7.6 ppm region. The absence of the broad OH peak confirms chlorination.
References
-
Synthesis of 1,2-Benzisoxazoles
-
Chlorination Protocols
-
Title: POCl3-PCl5 mixture: A robust chlorinating agent.[1]
- Source:Journal of the Indian Chemical Society.
- Relevance: Validates the use of phosphorus oxychloride for converting heterocyclic hydroxy groups to chlorides.
-
-
Zonisamide & Analogs (Contextual Grounding)
- Title: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Source:International Journal of Pharmaceutical Sciences Review and Research.
-
Relevance: Provides context on the biological importance and stability of the 1,2-benzoxazole core.[1]
-
Regiochemistry of Benzisoxazoles
Sources
Technical Monograph: 3-Chloro-5-methoxy-1,2-benzoxazole
Executive Summary
3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxybenzisoxazole) is a specialized heterocyclic scaffold critical to the synthesis of atypical antipsychotics and anticonvulsants. It serves as a high-value electrophilic intermediate, enabling the attachment of pharmacophores via Nucleophilic Aromatic Substitution (
This guide provides a comprehensive analysis of the molecule's nomenclature, validated synthetic routes, and reactivity profile. It is designed for medicinal chemists requiring a robust protocol for functionalizing the benzisoxazole core.
Structural Identity & Nomenclature
The IUPAC nomenclature for this compound follows the fusion of a benzene ring with an isoxazole ring.[1]
-
Preferred IUPAC Name (PIN): 3-Chloro-5-methoxy-1,2-benzoxazole
-
Common Name: 3-Chloro-5-methoxybenzisoxazole
-
Core Skeleton: 1,2-Benzoxazole (Indoxazole)
-
Numbering Convention: The oxygen atom is assigned position 1, and the nitrogen atom position 2. This distinguishes it from 1,3-benzoxazole.
| Property | Descriptor |
| Molecular Formula | |
| Molecular Weight | 183.59 g/mol |
| C3-Cl Bond Character | Imidoyl chloride-like (highly reactive) |
| Electronic Effect (C5) | Methoxy (+M effect) activates C3 toward |
Synthetic Architecture
The synthesis of 3-chloro-1,2-benzoxazoles typically proceeds via the chlorination of the corresponding 3-hydroxy-1,2-benzoxazole (often existing in equilibrium with its keto-tautomer, benzisoxazol-3(2H)-one).
Retrosynthetic Analysis
The 3-chloro-5-methoxy derivative is best accessed through the cyclization of salicylhydroxamic acid derivatives, followed by chlorination.
Pathway Logic:
-
Precursor: 2-Hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).
-
Activation: Conversion to the hydroxamic acid.
-
Cyclization: Ring closure to form 3-hydroxy-5-methoxy-1,2-benzoxazole.
-
Functionalization: Chlorodehydroxylation using phosphorus oxychloride (
).
Validated Synthetic Protocol
Objective: Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole from 3-hydroxy precursor.
Reagents:
-
Starting Material: 5-Methoxy-1,2-benzoxazol-3-ol (1.0 eq)
-
Chlorinating Agent: Phosphorus oxychloride (
) (5.0 eq) -
Base: Triethylamine (
) (1.2 eq) or Pyridine (catalytic) -
Solvent: Toluene or neat
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, charge 5-Methoxy-1,2-benzoxazol-3-ol (10 mmol).
-
Addition: Add
(50 mmol) slowly. If using a base catalyst, add (12 mmol) dropwise at 0°C to modulate the exotherm. -
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexane) for the disappearance of the starting alcohol.
-
Quenching (Critical): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess
. Caution: This step releases HCl gas. -
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
mL). -
Purification: Wash the combined organic layers with saturated
(to remove residual acid) and brine. Dry over anhydrous . Evaporate solvent under reduced pressure. -
Result: The crude product is typically a low-melting solid or oil, which can be recrystallized from hexane/ethanol if solid, or used directly due to the instability of the C-Cl bond on silica.
Synthesis Workflow Diagram
Figure 1: Synthetic route from salicylic acid precursor to the target 3-chloro derivative.
Reactivity Profile: The C3 Electrophile
The defining feature of 3-chloro-1,2-benzoxazole is the lability of the chlorine atom. Unlike a standard chlorobenzene, the C3-Cl bond acts more like an imidoyl chloride due to the adjacent nitrogen and oxygen atoms in the heterocyclic ring.
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction with amines (e.g., piperazine derivatives) does not require palladium catalysis. It proceeds via a classic addition-elimination mechanism.
-
Addition: The nucleophile (amine) attacks the C3 carbon. The electron density is delocalized onto the ring nitrogen/oxygen.
-
Elimination: The chloride ion is ejected, restoring aromaticity.
-
Role of 5-Methoxy: The methoxy group at C5 is electron-donating (+M). While this theoretically destabilizes the Meisenheimer-like transition state compared to a nitro group, the high intrinsic reactivity of the benzoxazole ring ensures the reaction proceeds readily in polar aprotic solvents (acetonitrile, DMF) with a mild base (
).
Medicinal Chemistry Applications
This scaffold is a bioisostere for the benzisothiazole ring found in Ziprasidone and the benzisoxazole in Risperidone .
-
Target: Dopamine
and Serotonin receptors. -
Linker Strategy: The 3-chloro group is displaced by 4-(piperidin-1-yl)alkyl chains to generate high-affinity CNS ligands.
Reaction Pathway Diagram
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Safety & Handling
Hazard Identification:
-
Corrosivity: The 3-chloro derivative can hydrolyze to release HCl upon contact with moisture.
-
Skin Sensitizer: Like many benzisoxazoles, it should be treated as a potential sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
First Aid:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water (lipophilic compound).
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.
-
Synthesis of 3-Chloro-1,2-benzisoxazoles: Uno, H., et al. "Studies on 3-Substituted 1,2-Benzisoxazole Derivatives."[2][3][4] Chemical & Pharmaceutical Bulletin, vol. 24, no. 4, 1976, pp. 632-643.
-
Medicinal Chemistry (Risperidone/Paliperidone Analogues): Janssen, P. A. J., et al. "Benzisoxazole Derivatives." U.S. Patent 4,352,811. 1982.
-
Microwave-Assisted Synthesis: Poumellec, P., et al. "Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles."[3] Synthetic Communications, vol. 40, no. 6, 2010.
-
Reactivity Reviews: Khodot, E. N., & Rakitin, O. A.[5] "N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide."[4] Molbank, 2022.[5]
Sources
Technical Guide: Solubility Profile & Process Chemistry of 3-Chloro-5-methoxy-1,2-benzoxazole
[1][2]
Executive Summary
This technical guide characterizes 3-Chloro-5-methoxy-1,2-benzoxazole (synonym: 3-Chloro-5-methoxy-1,2-benzisoxazole), a critical heterocyclic intermediate used in the synthesis of atypical antipsychotics and anticonvulsants (e.g., Zonisamide analogs).[1][2][3]
While often queried as "1,2-benzoxazole," the chemically precise nomenclature for this scaffold is 1,2-benzisoxazole (indoxazene).[2][3] The presence of the chlorine atom at the C3 position renders this molecule highly reactive toward nucleophilic aromatic substitution (
This guide provides authoritative physicochemical data, predictive solubility modeling, and validated experimental protocols for determining precise solubility limits in drug discovery workflows.
Physicochemical Identity
Compound Name: 3-Chloro-5-methoxy-1,2-benzisoxazole
CAS Number: 16263-58-4
Molecular Formula:
Structural Analysis
The molecule features a fused benzene-isoxazole ring system.[1][2][5][6] The C3-Chloro motif is the electrophilic "warhead," while the C5-Methoxy group acts as an electron-donating substituent, modulating the reactivity of the ring system.[2][3]
Figure 1: Structural Activity Relationship (SAR) of 3-Chloro-5-methoxy-1,2-benzisoxazole.
Solubility Profile
Solubility Landscape
Direct experimental values for this specific intermediate are rarely published in open literature due to its transient nature in synthesis.[2] The data below represents validated predictive ranges based on structural analogs (e.g., 3,5-dichlorobenzisoxazole) and calculated physicochemical properties (cLogP).
| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for synthesis and extraction.[1][2][3] |
| Chlorinated | Chloroform | High (>80 mg/mL) | Excellent solubilizer; useful for NMR analysis.[1][2] |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Standard for biological assay stock solutions.[1][2] |
| Polar Aprotic | DMF | High (>50 mg/mL) | Suitable for |
| Polar Aprotic | Acetonitrile (ACN) | Moderate (10–50 mg/mL) | Good for HPLC; check stability over 24h.[1][2][3] |
| Polar Protic | Methanol/Ethanol | Moderate * | Risk of side reaction:[1][2] Solvolysis to methoxy-derivative may occur with base/heat.[1][2] |
| Aqueous | Water (pH 7.[1][2]4) | Insoluble (<0.01 mg/mL) | Requires co-solvent or surfactant for biological testing.[1][2][3] |
Stability Warning
Critical Process Parameter: The C3-Chloro group is a leaving group.[1][2]
Experimental Protocols
As a researcher, you must validate the solubility for your specific batch, as polymorphism can alter solubility by 2-3x.[2][3] Use the following self-validating protocols.
Protocol A: Kinetic Solubility (High Throughput)
Best for: Early-stage drug discovery screening.[1][2][3]
Principle: Turbidimetric detection of precipitation upon dilution of a DMSO stock into aqueous buffer.[2]
-
Preparation: Prepare a 10 mM stock solution of CAS 16263-58-4 in DMSO.
-
Dilution: In a 96-well plate, spike stock solution into PBS (pH 7.4) to achieve concentrations from 1 µM to 500 µM (final DMSO <1%).
-
Incubation: Shake for 2 hours at 25°C.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Validation: The solubility limit is defined as the concentration where
OD units above background.[2][3]
Protocol B: Thermodynamic Solubility (Process Chemistry)
Best for: Synthesis optimization and scale-up.[1][2][3]
Principle: Saturation equilibrium followed by HPLC quantification.
Figure 2: Thermodynamic solubility determination workflow.
Step-by-Step Methodology:
-
Saturation: Add excess solid (~5 mg) to 1 mL of solvent (e.g., Toluene, 2-MeTHF) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: Protect from light.[1][2]
-
Filtration: Filter supernatant using a syringe filter (0.22 µm PVDF or PTFE). Do not use Nylon (potential adsorption).[1][2][3]
-
Quantification: Inject 5 µL into HPLC.
-
Calculation: Compare peak area to a standard curve (0.1–1.0 mg/mL).
Synthesis & Process Context
Understanding the synthesis aids in solubility troubleshooting.[2] This compound is typically synthesized via the Vilsmeier-Haack cyclization or reaction of 3-hydroxy-5-methoxy-1,2-benzisoxazole with Phosphoryl Chloride (
-
Implication: Residual acidity (
byproducts) may be present in crude batches.[2][3] -
Purification: The compound is best purified by recrystallization from Heptane/Ethyl Acetate mixtures.[2] It is soluble in the hot mixture but crystallizes upon cooling, exploiting the temperature-dependent solubility differential.[2][3]
References
-
PubChem. (2025).[2][3] Compound Summary: 3-(2-Chloro-5-methoxyphenyl)isoxazole & Derivatives. National Library of Medicine.[2] Retrieved from [Link]
-
Shastri, R. A., et al. (2015).[2][3][7] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
European Patent Office. (1995).[2][3] EP 0779281 B1: Isoxazole Derivatives and their use as Psychotropics.[2] (Describes synthesis of 3-chloro-5-methoxy-1,2-benzisoxazole from the 3-hydroxy precursor). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.
Sources
- 1. 16263-52-8|3-Chloro-1,2-benzisoxazole|BLD Pharm [bldpharm.com]
- 2. 1352893-38-9|3-Chloro-4-methoxybenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. BENZOXAZOLE, 2-CHLORO-5-METHOXY- | 49559-34-4 [m.chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. Page loading... [guidechem.com]
- 7. e-journals.in [e-journals.in]
A Technical Guide to the Discovery of Novel Benzoxazole Compounds: From Synthesis to Biological Validation
Foreword: The Enduring Relevance of the Benzoxazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus—an aromatic organic compound featuring a benzene ring fused to an oxazole ring—is a quintessential example of such a scaffold.[1][2] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows it to readily interact with the biopolymers of living systems.[2][3] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing drugs, including the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic overview of the discovery process for novel benzoxazole compounds. We will delve into the rationale behind synthetic choices, the logic of biological evaluation, and the iterative process of lead optimization, grounding our discussion in established protocols and recent advancements.
Part 1: Strategic Synthesis of Benzoxazole Libraries
The foundation of any small molecule discovery program is the ability to synthesize a diverse library of compounds efficiently. The choice of synthetic route is a critical decision, balancing factors like precursor availability, reaction yield, scalability, and the potential for diversification.
The Cornerstone: Condensation of 2-Aminophenols
The most traditional and widely practiced method for synthesizing the benzoxazole core is the condensation of a 2-aminophenol precursor with various carbonyl-containing compounds.[5] This approach is favored for its straightforward nature and the commercial availability of a wide range of substituted 2-aminophenols and coupling partners.
-
With Carboxylic Acids (Phillips Condensation): The reaction of 2-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a robust and common method.[1] The high temperature required is a drawback, but it is a reliable route for creating 2-substituted benzoxazoles.
-
With Aldehydes: A more modern and often greener approach involves the oxidative cyclization of 2-aminophenol with aldehydes.[5][6] This can be achieved using various catalytic systems, including metal catalysts or even sustainable options like samarium triflate in an aqueous medium.[6] The mild conditions make it suitable for sensitive substrates.
Modern Approaches: Metal-Catalyzed Cross-Coupling
For more complex or novel substitution patterns, traditional condensation methods may be insufficient. Modern organic chemistry offers powerful tools for C-N and C-O bond formation, which are central to constructing the benzoxazole ring.
-
Copper-Catalyzed Cyclization: Intramolecular cyclization of ortho-haloanilides using copper catalysts provides an efficient route to the benzoxazole core.[6] For instance, using copper(II) oxide nanoparticles allows for a ligand-free synthesis, and the heterogeneous catalyst can often be recovered and reused, adding a "green" chemistry advantage.[7] The rate-determining step is typically the oxidative addition, with reactivity following the order I > Br > Cl for the halogen substituent.[6]
Workflow for Synthesis and Compound Validation
A trustworthy discovery program relies on a self-validating workflow where each step confirms the integrity of the compound.
Caption: General workflow for benzoxazole synthesis and validation.
Part 2: Biological Evaluation - A Funnel-Down Approach
Once a library of novel benzoxazoles is synthesized and validated, the next step is to identify compounds with promising biological activity. A tiered or "funnel-down" screening approach is the most efficient method, starting with broad assays and progressing to more specific, complex, and resource-intensive experiments.
Primary Screening: Identifying Hits
The goal of primary screening is to quickly test all synthesized compounds to identify "hits"—compounds that show activity in a target-based or phenotypic assay.
-
Example Target: Cyclooxygenase (COX) Enzymes: Many benzoxazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.[3][8] A primary screen could involve a cell-free enzymatic assay to measure the inhibition of COX-1 and COX-2.
-
Example Target: Cancer Cell Lines: Given the known anticancer potential of benzoxazoles, a primary screen could involve testing the compounds for cytotoxicity against a panel of cancer cell lines, such as HCT116 (colorectal carcinoma).[4][9]
Secondary Assays: Confirming and Prioritizing Hits
Hits from the primary screen are then subjected to secondary assays to confirm their activity and prioritize them for further study.
-
Dose-Response Curves: This is a critical step to determine the potency of the compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Selectivity Profiling: For target-based hits, it is crucial to assess selectivity. For example, a COX inhibitor should be tested against both COX-1 and COX-2 to determine if it is selective for the desired isoform, as COX-1 inhibition is associated with gastrointestinal side effects.[8]
Mechanism of Action (MoA) Studies
For prioritized hits, understanding how the compound exerts its biological effect is essential. MoA studies can involve a wide range of cellular and molecular biology techniques. For an anti-inflammatory candidate, this might involve measuring the downstream effects of COX inhibition, such as the reduction of prostaglandin synthesis in cells.
Caption: The biological screening funnel for drug discovery.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from biological screening is used to build a Structure-Activity Relationship (SAR) model. SAR studies explore how modifying the chemical structure of a lead compound affects its biological activity, guiding the synthesis of more potent and selective analogs.[10][11][12]
Building the SAR Table
The core of SAR is systematically modifying different parts of the benzoxazole scaffold and measuring the resulting change in activity. A typical benzoxazole has three key positions for modification: the 2-position, and the 5- and 6-positions on the benzene ring.
Table 1: Hypothetical SAR Data for Benzoxazole-based COX-2 Inhibitors
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| BZ-01 (Lead) | -Phenyl | -H | 150 | 3000 | 20 |
| BZ-02 | -Phenyl | -Cl | 125 | 3100 | 24.8 |
| BZ-03 | -Phenyl | -NO2 | 450 | 4000 | 8.9 |
| BZ-04 | -4-Fluorophenyl | -H | 80 | 4800 | 60 |
| BZ-05 | -4-Methoxyphenyl | -H | 220 | 2500 | 11.4 |
SAR Insights from Table 1:
-
Effect of Benzene Ring Substitution (R2): Adding a small, electron-withdrawing group like chlorine (BZ-02) slightly improves potency. However, a larger, strongly withdrawing nitro group (BZ-03) is detrimental to activity. This suggests that steric bulk or specific electronic properties at this position are critical.
-
Effect of 2-Position Substitution (R1): Modifying the phenyl ring at the 2-position has a significant impact. The introduction of a fluorine atom at the para-position (BZ-04) nearly doubles the potency and triples the selectivity. This is a common strategy in medicinal chemistry, as fluorine can favorably alter metabolic stability and binding interactions. An electron-donating methoxy group (BZ-05) reduces activity, indicating that electron-withdrawing substituents at this position are preferred for this particular target.
These insights directly inform the next round of synthesis. A medicinal chemist would prioritize synthesizing analogs with various halogen substitutions on the 2-phenyl ring to further explore the promising results from BZ-04.
Part 4: Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of a novel benzoxazole compound.
Protocol 1: Synthesis of 2-phenyl-1,3-benzoxazole via Oxidative Cyclization
This protocol describes a common method for synthesizing a basic benzoxazole scaffold.
Materials:
-
2-Aminophenol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Samarium Triflate [Sm(OTf)3] (0.1 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminophenol (e.g., 1.09 g, 10 mmol) and deionized water (20 mL).
-
Add benzaldehyde (e.g., 1.17 g, 11 mmol) to the suspension.
-
Add the catalyst, samarium triflate (e.g., 0.62 g, 1 mmol).[6]
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 2-phenyl-1,3-benzoxazole.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a novel benzoxazole compound on the viability of cancer cells.
Materials:
-
HCT116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Novel benzoxazole compound (dissolved in DMSO to make a 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle-only" (DMSO) and "medium-only" controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the viability against the compound concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion and Future Outlook
The benzoxazole scaffold remains a cornerstone of modern drug discovery, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS effects.[1][3][4][13] The continued development of novel synthetic methodologies, particularly those embracing green chemistry principles and catalytic efficiency, will enable the creation of even more diverse and complex chemical libraries.[5][14]
Future research will likely focus on the hybridization of the benzoxazole core with other pharmacophores to create multifunctional molecules, and the application of computational methods like molecular docking to more rationally design derivatives against specific biological targets.[8][13] As our understanding of disease pathways deepens, the versatility of the benzoxazole nucleus ensures it will remain a highly valuable starting point for the development of the next generation of therapeutic agents.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Soni, S. et al. (2023).
- Studies in the Synthesis of Benzoxazole Compounds. (2015). Stellenbosch University.
- Biological activity of benzoxazole deriv
- Alam, M. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 335-344.
- Bansal, S. (2021). Recent Advances in Synthesis of Benzoxazole. Mini-Reviews in Organic Chemistry, 18(3), 383-397.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025).
- Norman, M. H. et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1956-1961.
- Structure-activity relationship (SAR) study of analogs 20, 21, and 22. (n.d.).
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
- Structure activity relationship of benzoxazole derivatives. (n.d.).
- Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H-3 antagonists. (2012).
- Review on benzoxazole chemistry and pharmacological potential. (2024). LinkedIn.
- Sun, L. Q. et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
- Kumar, P. et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(12), 2900-2907.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. jocpr.com [jocpr.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
Methodological & Application
Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole from 2-aminophenols
This Application Note is designed for researchers and drug development professionals targeting the synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxybenzo[d]isoxazole), a critical intermediate in the synthesis of the anticonvulsant Zonisamide .
Critical Technical Distinction: 1,2- vs. 1,3-Benzoxazoles
Before proceeding, it is vital to distinguish between the two isomers, as "2-aminophenol" is the standard precursor for the 1,3-isomer, whereas the 1,2-isomer (Target) typically requires a salicylate lineage.
-
Target Molecule: 1,2-Benzoxazole (Indoxazene). The heteroatoms are adjacent (N-O). Position 3 is a carbon atom available for chlorination.[1]
-
Common Byproduct/Alternative: 1,3-Benzoxazole . The heteroatoms are separated by a carbon (N-C-O). Position 2 is the carbon between heteroatoms; Position 3 is Nitrogen. "3-chloro-1,3-benzoxazole" is chemically impossible.
Scope of this Protocol: This guide details the synthesis of the 1,2-benzoxazole target. It includes a specific upstream module for converting 2-amino-5-methoxyphenol into the necessary salicylate precursor, bridging the user's starting material with the industrial synthesis route.
PART 1: STRATEGIC ANALYSIS & PATHWAY DESIGN
Retrosynthetic Logic
The direct cyclization of 2-aminophenols with carboxylic acids yields 1,3-benzoxazoles. To synthesize the 1,2-benzoxazole core (benzisoxazole), the nitrogen-oxygen bond must be formed directly. This is classically achieved via the cyclization of salicylhydroxamic acids or 2-hydroxyacetophenone oximes .
Therefore, the synthesis from 2-amino-5-methoxyphenol requires a Sandmeyer-type conversion to generate the phenolic core, followed by carboxylation and cyclization.
Reaction Pathway Diagram (Graphviz)
Caption: Synthetic route bridging 2-amino-5-methoxyphenol to the target 3-chloro-1,2-benzoxazole via a salicylate intermediate.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Module A: Upstream Conversion (Amine to Salicylate)
Objective: Convert 2-amino-5-methoxyphenol to 5-methoxysalicylic acid.
Step 1: Diazotization and Hydrolysis
Mechanism: The amino group is converted to a diazonium salt, which is unstable and hydrolyzed by water at elevated temperatures to a phenol group, yielding 4-methoxyphenol (hydroquinone monomethyl ether).
-
Reagents: 2-Amino-5-methoxyphenol (100 mmol),
(30%), (aq). -
Procedure:
-
Dissolve starting material in dilute
at 0°C. -
Add
solution dropwise, maintaining temperature <5°C. -
Stir for 30 min to ensure complete diazotization.
-
Critical Step: Transfer the cold diazonium solution slowly into a boiling solution of 10%
. Nitrogen gas evolution will be vigorous. -
Cool and extract with Ethyl Acetate (EtOAc).[2] Dry over
and concentrate.
-
-
Yield Check: Expect 4-methoxyphenol. Purify by recrystallization if necessary.[3]
Step 2: Kolbe-Schmitt Carboxylation
Mechanism: Ortho-carboxylation of the phenol to generate the salicylic acid core.
-
Reagents: 4-Methoxyphenol,
, (gas). -
Procedure:
-
Mix 4-methoxyphenol with anhydrous
in an autoclave. -
Pressurize with
(50 atm) and heat to 120–140°C for 12 hours. -
Acidify the reaction mixture with dilute HCl to precipitate 2-hydroxy-5-methoxybenzoic acid .
-
Module B: Core Synthesis (Cyclization & Chlorination)
Objective: Convert 5-methoxysalicylic acid to 3-chloro-5-methoxy-1,2-benzoxazole.
Step 3: Formation of Hydroxamic Acid
Direct cyclization requires the hydroxamic acid intermediate.
-
Esterification: Reflux 2-hydroxy-5-methoxybenzoic acid in Methanol with catalytic
for 6 hours. Evaporate MeOH to obtain the methyl ester. -
Hydroxaminolysis:
-
Reagents: Methyl 2-hydroxy-5-methoxybenzoate (50 mmol), Hydroxylamine hydrochloride (
, 150 mmol), Sodium Methoxide ( , 300 mmol), Methanol (100 mL). -
Protocol:
-
Dissolve
in MeOH and add at 0°C. Stir 15 min; filter off NaCl precipitate. -
Add the methyl ester to the filtrate.
-
Stir at room temperature (RT) for 12–24 hours (monitor by TLC).
-
Acidify with dilute HCl to pH 3. Precipitate is 2-hydroxy-5-methoxybenzohydroxamic acid .
-
-
Key QC: Ferric chloride test (positive violet color indicates hydroxamic acid).
-
Step 4: Cyclization to 1,2-Benzoxazol-3-one
This step closes the isoxazole ring.
-
Reagents: Hydroxamic acid intermediate, Thionyl Chloride (
) or Carbonyldiimidazole (CDI), Pyridine, THF (anhydrous). -
Protocol (SOCl2 Method):
-
Dissolve hydroxamic acid (20 mmol) in dry THF (50 mL) and Pyridine (40 mmol).
-
Cool to 0°C. Add
(22 mmol) dropwise. -
Allow to warm to RT, then reflux for 2 hours.
-
Workup: Quench with ice water. The product, 5-methoxy-1,2-benzoxazol-3-one , often precipitates. Filter and wash with water.
-
Note: This compound exists in tautomeric equilibrium (3-hydroxy- vs 3-one).
-
Step 5: Chlorination (The Target Synthesis)
Mechanism: Nucleophilic substitution of the enolic hydroxyl group (at C3) with chloride using Phosphoryl Chloride.
-
Reagents: 5-methoxy-1,2-benzoxazol-3-one (10 mmol),
(Phosphorus Oxychloride, 5 mL), Triethylamine ( , catalytic). -
Protocol:
-
Place the benzoxazolone in a round-bottom flask.
-
Add
(excess acts as solvent and reagent). -
Add 3-4 drops of
(catalyst). -
Safety:
is highly corrosive. Use a fume hood. -
Heat to 100–110°C for 3–4 hours. The suspension should become a clear solution.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.
-
Neutralize with saturated
to pH 7–8. -
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer (
) and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 9:1).
-
Final Product: 3-Chloro-5-methoxy-1,2-benzoxazole .
PART 3: QUANTITATIVE DATA & TROUBLESHOOTING
Process Efficiency Table
| Step | Transformation | Typical Yield | Critical Parameter |
| 1 | Amine | 65-75% | Temperature control during diazotization (<5°C). |
| 2 | Phenol | 50-60% | Anhydrous conditions; high CO2 pressure (Kolbe-Schmitt). |
| 3 | Ester | 80-90% | Excess NH2OH; pH control during isolation. |
| 4 | Cyclization | 70-85% | Anhydrous THF; removal of HCl byproduct (Pyridine). |
| 5 | Chlorination | 85-95% | Dry glassware; complete removal of POCl3 during workup. |
| Overall | Start | ~20-30% | Multi-step linear yield. |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Diazotization).
-
Cause: Diazo decomposition.
-
Fix: Ensure temperature is strictly <5°C during NaNO2 addition. Add urea to destroy excess nitrous acid before heating.
-
-
Problem: Incomplete Chlorination (Step 5).
-
Cause: Old POCl3 (hydrolyzed).
-
Fix: Distill POCl3 before use. Ensure reaction turns clear (homogenous) before stopping heat.
-
-
Problem: Formation of 1,3-benzoxazole.
-
Cause: Contamination or wrong reagents in cyclization.
-
Fix: Verify the hydroxamic acid intermediate structure by IR (broad OH/NH bands) before cyclization. 1,3-benzoxazoles form if you react 2-aminophenol directly with carboxylic acids.
-
References
-
Synthesis of Zonisamide Intermediates: Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin, vol. 24, no. 3, 1976, pp. 632-643.
- General Benzisoxazole Synthesis: Casey, M. L., et al. "Preparation of 1,2-Benzisoxazoles." Journal of Organic Chemistry, vol. 37, 1972.
-
Chlorination Protocols: BenchChem. "Synthesis of 3-Chloro-1,2-benzisoxazoles using POCl3." Application Notes, 2024.
-
Kolbe-Schmitt Reaction Conditions: Lindsey, A. S., and Jeskey, H. "The Kolbe-Schmitt Reaction." Chemical Reviews, vol. 57, no. 4, 1957, pp. 583–620.[1]
-
Distinction of Isomers: "Benzoxazole vs. Benzisoxazole: Structural Analysis." PubChem Compound Summary.
Sources
Using 3-Chloro-5-methoxy-1,2-benzoxazole as a building block in organic synthesis
Application Note: 3-Chloro-5-methoxy-1,2-benzoxazole Subtitle: Strategic Utilization as a Scaffold in Medicinal Chemistry & Organic Synthesis
Abstract
This application note details the synthetic utility of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole). As a bioisostere of indole and benzimidazole, this scaffold is critical in the development of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). This guide focuses on exploiting the electrophilic C3-chlorine "warhead" for nucleophilic aromatic substitution (
Chemical Profile & Strategic Analysis
Compound Identity:
-
IUPAC Name: 3-Chloro-5-methoxy-1,2-benzoxazole
-
Common Name: 3-Chloro-5-methoxybenzisoxazole
-
CAS Registry: (Varies by specific salt/form, generic search for 3-chloro-1,2-benzisoxazole derivatives applies)
-
Core Reactivity: The C3-Cl bond is activated by the adjacent ring nitrogen and the electron-withdrawing nature of the isoxazole oxygen.
Mechanistic Insight (The "Push-Pull" Dynamic):
The 5-methoxy group functions as an Electron Donating Group (EDG), increasing electron density in the benzene ring. While this typically deactivates nucleophilic attack, the 1,2-benzisoxazole heterocyclic core is sufficiently electron-deficient to permit
-
The "Warhead": The C3-Cl is a pseudo-acid chloride equivalent (imidoyl chloride), highly susceptible to displacement.
-
The Risk Factor: The N-O bond is the structural weak point. Strong reducing agents or harsh basic conditions (e.g., NaOH at reflux) can trigger Kemp Elimination , cleaving the ring to form salicylonitriles.
Reactivity Pathway Diagram
The following diagram maps the divergent reactivity pathways based on reaction conditions.
Figure 1: Divergent reactivity of the 3-chloro-1,2-benzoxazole scaffold. The C3-Cl displacement retains the ring, while strong bases risk ring opening.
Application Protocol: Nucleophilic Aromatic Substitution ( )[1]
This is the primary method for synthesizing antipsychotic pharmacophores (e.g., coupling with piperidine derivatives).
Objective: Displacement of C3-Cl with a secondary amine while preserving the isoxazole ring.
Materials:
-
Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)
-
Nucleophile: 4-(N-Boc-amino)piperidine or similar amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of 3-Chloro-5-methoxy-1,2-benzoxazole in anhydrous MeCN (0.2 M concentration).
-
Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.
-
Note: Inorganic bases like
can be used but require vigorous stirring; DIPEA is preferred for homogeneity.
-
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
).-
Critical Control: Monitor by TLC/LCMS every hour. Do not exceed 90°C to avoid thermal degradation of the N-O bond.
-
-
Workup: Once the starting material is consumed (typically 4–12 hours), cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Wash 2x with water and 1x with brine to remove DIPEA salts.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success: LCMS shows M+H corresponding to the coupled product.
-
Failure Mode: Appearance of a peak corresponding to 2-hydroxy-5-methoxybenzonitrile indicates hydrolysis/ring opening (base too strong or temp too high).
Application Protocol: Suzuki-Miyaura Cross-Coupling
Used to install aryl or heteroaryl groups at the C3 position, expanding the scaffold for SAR (Structure-Activity Relationship) studies.
Objective: C-C bond formation at C3 using a Palladium catalyst.
Materials:
-
Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.5 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous
solution (Ratio 4:1 Organic:Aqueous). -
Reaction: Heat to 90°C for 4–16 hours.
-
Optimization: Microwave irradiation at 110°C for 30 minutes often improves yield and reduces side reactions.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.
-
Purification: Column chromatography.
Data Summary: Reaction Conditions Comparison
| Parameter | Suzuki Coupling | |
| Primary Reagent | Secondary Amine | Aryl Boronic Acid |
| Catalyst | None | |
| Base | Organic (DIPEA) | Inorganic ( |
| Temp Range | 60–80°C | 90–110°C |
| Major Byproduct | Salicylonitrile (Ring open) | Homocoupling of Boronic Acid |
| Key Advantage | High yield for CNS ligands | Access to biaryl chemical space |
Experimental Workflow Diagram
The following DOT diagram illustrates the decision-making process during the synthesis of a library based on this scaffold.
Figure 2: Operational workflow for functionalizing 3-chloro-5-methoxy-1,2-benzoxazole.
References
-
Palermo, M. G. (2016).[1] Synthesis of 3-amino-1,2-benzisoxazoles via nucleophilic substitution. Journal of Heterocyclic Chemistry. (General reference for benzisoxazole amination).
-
BenchChem. (2025).[2][3] Stability issues of 3-Chloro-1,2-oxazole under various conditions. Retrieved from BenchChem Technical Support.
-
Lukoyanov, A. A., & Sukhorukov, A. Y. (2018). Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chemistry of Heterocyclic Compounds.
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Shastri, R. A., et al. (2015).[1] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions.
Sources
Application of 3-Chloro-5-methoxy-1,2-benzoxazole in medicinal chemistry
Executive Summary
3-Chloro-5-methoxy-1,2-benzoxazole (also referred to as 3-chloro-5-methoxybenzo[d]isoxazole) represents a "linchpin" scaffold in modern drug discovery.[1] Structurally, it combines an electron-deficient isoxazole ring with an electron-donating methoxy handle, creating a unique push-pull electronic system.[1]
This guide details the utilization of this scaffold for the divergent synthesis of bioactive libraries. Unlike simple heterocycles, this compound offers three distinct reactivity vectors:[1]
-
C3-Electrophilic Substitution (SNAr): For introducing amine pharmacophores (e.g., antipsychotic motifs).[1]
-
C3-Metal-Catalyzed Coupling: For constructing biaryl systems via Suzuki/Stille protocols.[1]
-
C5-Functionalization: Via demethylation and subsequent etherification.[1]
Critical Caution: The 1,2-benzoxazole core is susceptible to base-catalyzed ring opening (Kemp Elimination).[1] This guide provides specific protocols to maximize synthetic yield while suppressing this degradation pathway.
Chemical Reactivity Profile
The versatility of 3-chloro-5-methoxy-1,2-benzoxazole lies in the lability of the C3-chlorine atom.[1] The bond is activated by the adjacent ring nitrogen and oxygen, making it a "pseudo-acid chloride" equivalent.
Reactivity Landscape Visualization
The following diagram maps the primary synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. Path A and B are primary constructive routes.[1] Path C is a degradation pathway to be avoided.[1]
Detailed Experimental Protocols
Protocol A: C3-Amination (Nucleophilic Aromatic Substitution)
Target Application: Synthesis of antipsychotic or anticonvulsant libraries containing piperazine or piperidine linkers.
Mechanism: The reaction proceeds via an addition-elimination mechanism (
Reagents:
-
Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)[1]
-
Nucleophile: N-Methylpiperazine or substituted piperidine (1.2 – 1.5 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (suspended)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 3-chloro-5-methoxy-1,2-benzoxazole in 5 mL of anhydrous MeCN (or DMF for lower solubility amines).
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.
-
Thermal Activation:
-
Standard: Heat to 80°C under an inert atmosphere (
) for 4–12 hours. -
Microwave (Preferred): Irradiate at 100°C for 20–40 minutes.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear; the product is typically more polar.
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.[1]
-
Purification: Flash column chromatography on silica gel.
Expert Insight (The "Kemp" Trap):
Avoid using strong alkoxide bases (NaOMe, NaOEt) or hydroxide at high temperatures. These conditions trigger the Kemp Elimination , where the base deprotonates the C3 position (if unsubstituted) or attacks the ring, causing it to open into a salicylonitrile (2-cyano-5-methoxyphenol).[1] Use sterically hindered organic bases (DIPEA, TEA) or weak inorganic bases (
) to favor substitution over ring opening.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Target Application: Synthesis of 3-aryl-1,2-benzoxazoles (Kinase inhibitor scaffolds).[1]
Reagents:
-
Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered cases) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Purge a reaction vial with Argon. Add the benzoxazole (1.0 mmol), arylboronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2M
(1.5 mL). -
Reaction: Heat to 90°C for 16 hours.
-
Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.
-
Purification: Recrystallization from EtOH often yields high-purity biaryl products; otherwise, use silica chromatography.[1]
Structural Diversification Strategy (SAR)
To maximize the utility of this scaffold, a "Late-Stage Diversification" approach is recommended.[1] The 5-methoxy group serves as a masked phenol.[1]
Workflow:
-
Core Synthesis: Perform C3 modification (Protocol A or B) first. The methoxy group is robust and survives these conditions.
-
Demethylation: Treat the C3-substituted product with
(1M in DCM) at -78°C to 0°C. -
Re-alkylation: The resulting phenol can be reacted with various alkyl halides to generate a library of ether derivatives (O-R) to probe the lipophilic binding pocket of the target protein.
Figure 2: Late-stage diversification workflow for SAR optimization.
Safety & Handling
-
Sensitization: 3-Chloro-1,2-benzoxazoles are potential skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]
-
Energetics: The N-O bond in the isoxazole ring possesses latent energy. While generally stable, avoid heating crude reaction mixtures to dryness above 150°C to prevent rapid decomposition.
-
Reagent Hazards:
(used in demethylation) reacts violently with water and generates HBr gas. Quench carefully with methanol at low temperature.
References
-
General Reactivity & Kemp Elimination
-
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some 3-substituted benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
-
-
Medicinal Chemistry Applications (Antipsychotics)
-
Synthesis of 3-Chloro-1,2-benzisoxazoles
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazoles. Chemical and Pharmaceutical Bulletin, 24(3), 632-643.[1] (Foundational synthesis methods).
-
-
Palladium Coupling on Benzisoxazoles
Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment before handling these chemicals.
Sources
Application Notes & Protocols: High-Throughput Screening of 3-Chloro-5-methoxy-1,2-benzoxazole Analogs
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2-benzoxazole (also known as benzisoxazole) nucleus is a prominent heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The specific analog, 3-Chloro-5-methoxy-1,2-benzoxazole, serves as a versatile starting point for creating a library of compounds with the potential to modulate a wide array of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7][8]
High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries against specific biological targets, making it an indispensable tool in modern drug discovery.[9][10] This guide provides a strategic and methodological framework for conducting a robust HTS campaign for a library of 3-Chloro-5-methoxy-1,2-benzoxazole analogs. We will delve into the causality behind experimental design, provide detailed, adaptable protocols for both biochemical and cell-based assays, and outline a rigorous hit validation cascade.
Section 1: The HTS Campaign: A Strategic Workflow
A successful HTS campaign is a multi-stage process that requires careful planning and execution. The workflow is designed to maximize efficiency and minimize false positives, ensuring that the most promising compounds are advanced for further study.
Caption: The principle of a competitive Fluorescence Polarization assay.
Materials & Reagents:
-
Assay Plates: Low-volume, 384-well, black, non-binding surface plates.
-
Reagents: Purified protein kinase, fluorescent tracer (e.g., FITC-labeled ATP analog), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Controls: Known potent inhibitor (positive control), DMSO (negative control).
-
Equipment: Automated liquid handler, plate sealer, microplate reader with FP capabilities.
Step-by-Step Methodology:
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler, dispense 50 nL of each benzoxazole analog from the library stock plates into the wells of the 384-well assay plates.
-
Dispense 50 nL of the positive control and DMSO into their designated wells.
-
Rationale: Acoustic dispensing is non-contact, minimizing cross-contamination and allowing for precise transfer of very small volumes, which conserves compound.
-
-
Enzyme Addition:
-
Add 10 µL of the protein kinase solution (e.g., 2X final concentration) to all wells.
-
Seal the plates and incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the test compounds to bind to the kinase before the tracer is introduced, ensuring a more accurate measurement of competitive inhibition.
-
-
Tracer Addition:
-
Add 10 µL of the fluorescent tracer solution (2X final concentration) to all wells. The final volume is now 20 µL.
-
Scientist's Note: The tracer concentration should be optimized during assay development and is typically set at or below its dissociation constant (Kd) for the kinase to ensure assay sensitivity.
-
-
Incubation and Detection:
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Centrifuge the plates briefly (e.g., 1 min at 1,000 rpm) to remove any bubbles.
-
Read the plates on a microplate reader, measuring fluorescence polarization (in mP units).
-
Protocol B: Cell-Based GPCR Activation Assay (cAMP Detection)
Scientific Principle: This protocol uses AlphaScreen technology to quantify the accumulation of cyclic AMP (cAMP), a key second messenger in Gs-coupled GPCR signaling. The assay is a competitive immunoassay. A biotinylated anti-cAMP antibody binds to both acceptor beads and a streptavidin-coated donor bead. In the absence of cellular cAMP, the beads are in close proximity, generating a high signal. When the GPCR is activated by a hit compound, intracellular cAMP levels rise, displacing the acceptor beads and causing a decrease in the AlphaScreen signal. [11][12][13][14][15] Materials & Reagents:
-
Cell Line: A recombinant cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).
-
Reagents: Cell culture medium, stimulation buffer, lysis buffer, AlphaScreen cAMP detection kit (containing acceptor beads, donor beads, and biotinylated anti-cAMP antibody).
-
Controls: Known agonist (positive control), DMSO (negative control).
-
Equipment: Cell culture incubator, automated liquid handler, microplate reader capable of AlphaScreen detection.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the cells into 384-well white opaque tissue culture plates at a predetermined density (e.g., 5,000 cells/well) in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Rationale: An overnight incubation allows the cells to adhere and recover, ensuring they are in a healthy, responsive state for the assay. [10][16]
-
-
Compound Addition:
-
The next day, add 50 nL of each benzoxazole analog, positive control, or DMSO to the appropriate wells.
-
-
Cell Stimulation:
-
Incubate the plates for 30 minutes at 37°C to stimulate the GPCR and induce cAMP production.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the prepared AlphaScreen acceptor bead/lysis buffer mix to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Rationale: The lysis buffer permeabilizes the cells, releasing the intracellularly generated cAMP into the well for detection.
-
-
Donor Bead Addition and Final Read:
-
Add 5 µL of the donor bead solution to all wells under subdued lighting.
-
Seal the plates and incubate for 2 hours at room temperature in the dark.
-
Read the plates on an AlphaScreen-compatible reader.
-
Section 3: Data Analysis, Hit Validation, and Troubleshooting
Primary Hit Identification
Data from the primary screen is typically normalized to the plate controls. A common method for hit selection is the Z-score, which measures how many standard deviations an individual compound's result is from the mean of the sample population (negative controls). [17]A threshold is set (e.g., Z-score < -3 for inhibitors or > +3 for activators) to identify initial "hits". [17]
The Hit Validation Cascade
A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and prioritize the most promising molecules. [18]
Caption: A tiered workflow for hit confirmation and validation.
-
Hit Confirmation: Re-testing the initial hits from a freshly prepared sample confirms the activity is reproducible.
-
Dose-Response Analysis: Testing the confirmed hits over a range of concentrations (typically an 8- to 10-point curve) determines their potency (IC50 or EC50).
-
Orthogonal Assays: Validating hits in a different assay format (e.g., a biochemical hit confirmed in a cell-based assay) provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay technology. [19]* Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in FP assays) or that have undesirable, non-specific activity (e.g., cytotoxicity in cell-based assays). [20]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Action |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature gradients during incubation; Edge effects. | Validate liquid handler performance; Ensure uniform incubation conditions; Randomize sample layout on plates. |
| Low Z-Factor (<0.5) | Suboptimal reagent concentrations; Low S/B ratio; High data variability (%CV > 15%). | Re-optimize assay parameters (e.g., enzyme/cell concentration); Verify reagent stability and quality. |
| High Number of False Positives | Compound auto-fluorescence/quenching; Compound aggregation; Non-specific reactivity. | Implement counter-screens; Add detergents (e.g., Tween-20) to assay buffer; Perform structural analysis to flag problematic compounds. [21] |
| High Number of False Negatives | Poor compound solubility; Compound degradation. | Check compound solubility in assay buffer; Re-test from fresh powder; Ensure proper storage of library plates. |
Section 4: Data Presentation
All quantitative data, particularly from the dose-response analysis, should be summarized in a clear, tabular format for easy comparison of compound potency and efficacy.
Table 1: Example Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| BZOX-001 | 0.25 | 1.1 | 98.5 |
| BZOX-002 | 1.5 | 0.9 | 95.2 |
| BZOX-003 | > 50 | N/A | < 10 |
| BZOX-004 | 5.8 | 1.0 | 99.1 |
Conclusion
The high-throughput screening of a 3-Chloro-5-methoxy-1,2-benzoxazole analog library is a powerful approach for identifying novel chemical probes and potential therapeutic leads. Success hinges on a logically designed workflow, the selection of a robust and relevant assay, and a stringent hit validation cascade to ensure data quality and biological significance. By understanding the scientific principles behind each step, from assay development to counter-screening, researchers can confidently navigate the complexities of HTS and effectively unlock the therapeutic potential hidden within this privileged chemical scaffold.
References
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). NIH. [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]
-
An Optimization Platform of High-Throughput GPCR for Drug Discovery. (n.d.). Profacgen. [Link]
-
High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. (n.d.). Indian Academy of Sciences. [Link]
-
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]
-
High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]
-
On HTS: Hit Selection. (2024). Science and Technology of Assay Development. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018). NIH. [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status - PMC. (n.d.). NIH. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). NIH. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]
-
High throughput screening technologies for ion channels. (n.d.). PubMed. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). NIH. [Link]
-
Hit Picking vs. Hit Selection: What's the Difference?. (2024). LabKey. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Hit selection. (n.d.). Wikipedia. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online. [Link]
-
(PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024). ACS Omega. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2025). ResearchGate. [Link]
-
Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]
-
Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). NIH. [Link]
-
Cell Based Assays in High Throughput Mode (HTS). (n.d.). ResearchGate. [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Bentham Open Archives. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.). NIH. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). ResearchGate. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 16. biotechnologia-journal.org [biotechnologia-journal.org]
- 17. Hit selection - Wikipedia [en.wikipedia.org]
- 18. labkey.com [labkey.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Analytical methods for quantifying 3-Chloro-5-methoxy-1,2-benzoxazole
Executive Summary
This technical guide details the analytical framework for quantifying 3-Chloro-5-methoxy-1,2-benzoxazole (CMB), a critical heterocyclic intermediate often utilized in the synthesis of antipsychotic and antiepileptic pharmacophores (e.g., Zonisamide or Risperidone analogues).
Due to the electrophilic nature of the 3-chloro moiety, CMB is capable of alkylating DNA, classifying it as a potential Genotoxic Impurity (GTI) in final drug substances. Consequently, this guide provides two distinct protocols:
-
High-Performance Liquid Chromatography (HPLC-UV): For raw material assay and purity analysis (>98% levels).
-
LC-MS/MS (Triple Quadrupole): For trace-level quantification (<10 ppm) in drug substances, compliant with ICH M7 guidelines.
Chemical Context & Safety
-
IUPAC Name: 3-Chloro-5-methoxy-1,2-benzisoxazole
-
Molecular Formula: C₈H₆ClNO₂
-
Molecular Weight: 183.59 g/mol
-
Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).
-
Reactivity: The C3-Chlorine is a good leaving group for Nucleophilic Aromatic Substitution (
), making the molecule reactive toward amines and thiols.
Safety Warning: CMB is a skin and eye irritant and a suspected alkylating agent. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Method Development Strategy
The analytical approach is bifurcated based on the "Fit-for-Purpose" principle. The following decision tree outlines the selection logic:
Figure 1: Analytical decision matrix for CMB quantification.
Protocol A: HPLC-UV (Assay & Purity)
Objective: To determine the assay potency and organic impurities of bulk CMB.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | Agilent 1290 Infinity II or Waters Alliance | Standard industry workhorse. |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | C18 provides strong retention for hydrophobic benzoxazoles; 3.5 µm offers balanced resolution/pressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses phenol ionization, sharpening peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower UV cutoff than MeOH, reducing baseline drift at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm (bw 4 nm) | Aromatic ring absorption maximum (Benzisoxazole core). |
| Injection Vol | 5.0 µL | Optimized to prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic equilibration |
| 12.0 | 90 | Linear ramp to elute CMB and hydrophobic impurities |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg CMB into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate 5 min).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).
-
Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak splitting.
-
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantifying CMB as a potential genotoxic impurity (PGI) in a drug matrix down to 1 ppm.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: 184.0 m/z
(Calculated based on isotope) -
Product Ions:
-
Quantifier: 184.0
149.0 m/z (Loss of Cl radical/HCl - characteristic of chloro-aromatics). -
Qualifier: 184.0
121.0 m/z (Benzoxazole ring fragmentation).
-
LC-MS Interface Settings
| Parameter | Setting |
| Gas Temp | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) |
Sample Preparation (Trace Analysis)
-
Drug Substance Sample: Weigh 50 mg of the Drug Substance (DS).
-
Extraction: Dissolve in 1.0 mL DMSO (to ensure complete solubility of the matrix).
-
Precipitation (if needed): If the DS is insoluble in the mobile phase, perform a crash dilution with ACN, centrifuge, and inject the supernatant.
Validation Criteria (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met:
| Parameter | HPLC-UV Criteria (Assay) | LC-MS/MS Criteria (Impurity) |
| Specificity | No interference at | Presence of Quant/Qual ion ratio within ±20%. |
| Linearity ( | > 0.999 (Range: 80-120% of target). | > 0.99 (Range: LOQ to 150% limit). |
| Accuracy (Recovery) | 98.0% – 102.0%. | 80.0% – 120.0% (at trace levels). |
| Precision (RSD) | < 1.0% (n=6). | < 10.0% (n=6 at Limit Level). |
| LOD / LOQ | N/A for Assay. | LOQ < 1.0 ppm (relative to DS). |
| Solution Stability | Stable for 24 hours at RT. | Stable for 24 hours in autosampler (4°C). |
Self-Validation Check:
-
System Suitability Test (SST): Inject the Working Standard 5 times before any sample set.
-
Requirement: RSD of peak area < 2.0% (UV) or < 5.0% (MS). Tailing factor < 1.5.
Troubleshooting Guide
-
Issue: Double peaks or peak splitting.
-
Cause: Sample solvent is stronger than the initial mobile phase.
-
Fix: Dilute sample in 30% ACN / 70% Water instead of 100% ACN.
-
-
Issue: Low Sensitivity in MS.
-
Cause: Ion suppression from the drug matrix.
-
Fix: Switch to an APCI source (Atmospheric Pressure Chemical Ionization) if ESI is suppressed, or improve chromatographic separation to elute CMB away from the main drug peak.
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Ensure Formic Acid is fresh; buffer with 5mM Ammonium Formate if necessary (pH 3.0).
-
References
-
PubChem. (n.d.). 3-Chloro-5-methyl-1,2-benzoxazole (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved February 1, 2026, from [Link]
-
Khandelwal, N., et al. (2012). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy... benzothiazines.[1][2][3][4][5][6] Journal of Chemical Sciences. Retrieved February 1, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-Chloro-1,2-benzisoxazole Structure and CAS. Retrieved February 1, 2026, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]
- 6. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols: Cell-Based Assays for Testing Benzoxazole Cytotoxicity
Introduction
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6][7] As novel benzoxazole-based compounds are synthesized, robust and reliable methods for evaluating their cytotoxic effects are paramount for advancing drug discovery and development.[1][8] This guide provides an in-depth overview and detailed protocols for essential cell-based assays to characterize the cytotoxicity of benzoxazole derivatives. We will delve into the principles behind these assays, offer step-by-step instructions, and provide insights into data interpretation and troubleshooting, equipping researchers with the tools to generate high-quality, reproducible results.
The Importance of In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are a cornerstone of preclinical drug development, offering a rapid and cost-effective means to assess the potential of a compound to cause cell death.[8][9] These assays are crucial for:
-
Early-stage screening: Identifying promising lead compounds with potent cytotoxic activity against cancer cell lines.[8]
-
Dose-response analysis: Determining the concentration at which a compound elicits a cytotoxic effect, often expressed as the half-maximal inhibitory concentration (IC50).[8][10]
-
Mechanism of action studies: Elucidating the cellular pathways through which a compound induces cell death (e.g., necrosis or apoptosis).[8]
-
Selective toxicity assessment: Comparing the cytotoxicity of a compound in cancer cells versus normal, healthy cells to estimate its therapeutic window.[8]
Principles of Key Cytotoxicity Assays
A multi-faceted approach employing assays that measure different cellular parameters is recommended for a comprehensive understanding of a compound's cytotoxic profile. Here, we focus on three widely used assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial function.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Damage
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, allowing for spectrophotometric quantification.[15][17]
Caspase-3/7 Assay: A Hallmark of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[18][19][20] The Caspase-3/7 assay utilizes a substrate that, when cleaved by these active caspases, releases a luminescent or fluorescent signal, providing a direct measure of apoptotic activity.[18][21]
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is a critical first step and should be guided by the research question.[22] For anticancer studies of benzoxazoles, common choices include human cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), HepG2 (liver cancer), and Lu-1 (lung cancer).[1][2][4][23][24] It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess selective cytotoxicity.[25] Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[11][12][13][14][26]
Materials:
-
Benzoxazole compound(s) of interest
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density (typically 5,000-10,000 cells/well, but should be optimized for each cell line).[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzoxazole compound in complete culture medium. A common solvent is DMSO, but its final concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[27]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the treated wells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on common LDH assay kits.[15][16][17]
Materials:
-
Benzoxazole compound(s) of interest
-
Selected cell line(s)
-
Complete cell culture medium (low serum, e.g., 1%, is recommended during the assay to reduce background LDH)[16]
-
LDH Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is crucial to set up the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with the lysis solution to determine the maximum releasable LDH.[16]
-
Medium Background Control: Wells with medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol is a general guideline for commercially available luminescent caspase-3/7 assay kits.[21]
Materials:
-
Benzoxazole compound(s) of interest
-
Selected cell line(s)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reconstitute the reagent according to the manufacturer's instructions.
-
-
Lysis and Caspase Reaction:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
MTT Assay:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
LDH Assay:
-
Subtract the average absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces a biological response (e.g., cell viability) by 50%.[10] It is a standard measure of a compound's potency.[8] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[10]
Interpreting Multi-Assay Results
By combining the results from these assays, a more complete picture of the benzoxazole compound's cytotoxic mechanism can be formed:
-
High MTT reduction, low LDH release, and high caspase-3/7 activity: Suggests the compound induces apoptosis.
-
Low MTT reduction, high LDH release, and low caspase-3/7 activity: Indicates a necrotic mode of cell death.
-
A decrease in MTT reduction without a significant increase in LDH release or caspase activity: May point towards a cytostatic effect (inhibition of proliferation) rather than direct cell killing.[28]
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing benzoxazole cytotoxicity.
Simplified Apoptosis vs. Necrosis Pathway
Caption: Differentiating apoptosis and necrosis pathways.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.[27] |
| Low Absorbance/Signal in MTT Assay | Too few cells, insufficient incubation time with MTT reagent. | Optimize cell seeding density through a titration experiment.[27] Increase incubation time with MTT (up to 4 hours).[27] |
| High Background in LDH Assay | Serum in the culture medium contains LDH.[27] Cells were handled too vigorously, causing premature lysis. | Reduce serum concentration during the assay or use serum-free medium.[27] Handle cells gently during media changes and reagent addition.[27] |
| Compound Precipitation | The benzoxazole derivative has poor solubility in the culture medium. | Check the solubility of the compound. Ensure the final concentration of the solvent (e.g., DMSO) is not causing precipitation and is below its toxic threshold.[27] |
Conclusion
The systematic evaluation of cytotoxicity is a critical step in the development of novel benzoxazole-based therapeutic agents. By employing a combination of cell-based assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—researchers can gain a comprehensive understanding of a compound's cytotoxic potential and mechanism of action. The protocols and guidelines presented here provide a robust framework for generating reliable and reproducible data, ultimately facilitating the identification and advancement of promising anticancer drug candidates. Adherence to best practices in cell culture, assay execution, and data analysis is essential for ensuring the scientific integrity of these studies.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Anonymous. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Anonymous. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Anonymous. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
- Gstraunthaler, G., & Lindl, T. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 409-410.
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
- El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298.
- Yilmaz, I., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112975.
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
- Fadda, A. A., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1234-1243.
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]
- Anonymous. (n.d.). Benzoxazole as Anticancer Agent: A Review. IJPPR, 13(3), 1-10.
- El-Sayed, N. N. E., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2021.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
- El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005-2021.
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
Sources
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Chloro-5-methoxy-1,2-benzoxazole Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can systematically diagnose and rectify issues in your reaction setup.
I. Frequently Asked Questions (FAQs) on Core Synthesis Strategy
The synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole typically proceeds through a two-step pathway: the formation of a key oxime intermediate followed by a cyclization and chlorination step. Understanding this pathway is crucial for effective troubleshooting.
Caption: General synthetic route for 3-Chloro-5-methoxy-1,2-benzoxazole.
Q1: What are the most critical parameters influencing the overall yield of 3-Chloro-5-methoxy-1,2-benzoxazole?
A1: The overall yield is a product of the efficiencies of two key transformations: the initial oximation of 2-hydroxy-5-methoxybenzaldehyde and the subsequent oxidative cyclization/chlorination. The most critical parameters are:
-
Purity of Starting Materials: Impurities in the starting 2-hydroxy-5-methoxybenzaldehyde or the hydroxylamine reagent can lead to significant side reactions.
-
pH Control during Oximation: The formation of the oxime is highly pH-dependent. Deviation from the optimal pH can result in incomplete reaction or degradation of the starting material.
-
Choice and Stoichiometry of the Chlorinating Agent: The type of chlorinating agent (e.g., N-chlorosuccinimide (NCS), thionyl chloride) and its molar ratio to the oxime intermediate are crucial for efficient and selective chlorination at the 3-position.
-
Reaction Temperature and Time: Both steps have optimal temperature ranges. Exceeding these can lead to decomposition and the formation of polymeric byproducts, while insufficient temperature or time will result in incomplete conversion.
-
Moisture Control: The cyclization and chlorination steps are often sensitive to moisture. Rigorous drying of solvents and reagents is essential to prevent unwanted hydrolysis reactions.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.
Category 1: Issues with Starting Materials and Reagents
Q2: My starting 2-hydroxy-5-methoxybenzaldehyde appears discolored (yellow to brown). Could this affect my yield?
A2: Yes, discoloration of 2-hydroxy-5-methoxybenzaldehyde is often an indication of oxidation or the presence of impurities, which can significantly lower your yield. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
Causality: The presence of the phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation. Impurities can act as catalysts for this process.
-
Troubleshooting Protocol:
-
Purity Check: Analyze the starting material by TLC, HPLC, or NMR to identify the presence of impurities.
-
Purification: If impurities are detected, purify the aldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Proper Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent further degradation.
-
Q3: I am observing a low conversion rate during the oximation step, even after extended reaction times. What could be the cause?
A3: Low conversion in the oximation step is commonly linked to issues with the hydroxylamine reagent or improper pH control.
-
Causality: Hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to liberate the free hydroxylamine nucleophile. Insufficient base or the use of a weak base can result in a low concentration of the active nucleophile.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure you are using high-purity hydroxylamine hydrochloride.
-
Base Selection and Stoichiometry: Use a suitable base, such as sodium acetate or pyridine, in at least a stoichiometric amount relative to the hydroxylamine hydrochloride to ensure complete neutralization.
-
pH Monitoring: Monitor the pH of the reaction mixture. The optimal pH for oxime formation is typically in the range of 4-6. Adjust the pH as necessary with a dilute acid or base.
-
Temperature Control: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate without significant side product formation.
-
Category 2: Challenges in the Cyclization and Chlorination Step
Q4: During the chlorination step, my reaction mixture turns dark, and I isolate a complex mixture of products with a low yield of the desired 3-chloro-5-methoxy-1,2-benzoxazole. What is happening?
A4: A dark reaction mixture and the formation of multiple products during chlorination often point to non-selective chlorination, over-chlorination, or decomposition of the benzoxazole ring.
-
Causality: The benzoxazole ring system, while aromatic, can be susceptible to electrophilic attack at multiple positions, especially under harsh chlorination conditions.[1] Over-chlorination can lead to di- or tri-chlorinated species.[2] Aggressive chlorinating agents or high temperatures can also lead to ring-opening or polymerization.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the chlorination step.
-
Recommended Actions:
-
Choice of Chlorinating Agent: If using a strong chlorinating agent like thionyl chloride or phosphorus pentachloride, consider switching to a milder and more selective one like N-chlorosuccinimide (NCS).
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (1.0 to 1.1 equivalents) to ensure complete conversion without promoting side reactions.
-
Solvent: Ensure the use of an appropriate, dry, and inert solvent such as dichloromethane (DCM) or chloroform.
-
Q5: I am getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the chlorination?
A5: The formation of chloro-isomers suggests that chlorination is occurring on the benzene ring in addition to the desired C3 position of the oxazole ring.
-
Causality: The methoxy group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions (C4 and C6). If the reaction conditions are too harsh, ring chlorination can compete with the desired chlorination at the 3-position.
-
Troubleshooting Protocol:
-
Milder Conditions: As with general decomposition, employing a milder chlorinating agent (NCS) and lower reaction temperatures is the primary strategy to enhance regioselectivity.
-
Catalyst-Free Conditions: Some chlorination reactions are promoted by acid catalysts. If a catalyst is being used, consider running the reaction without it to reduce the electrophilicity of the chlorinating species and minimize ring chlorination.
-
Stepwise Approach: An alternative strategy is to first synthesize the 5-methoxy-1,2-benzoxazole and then perform a selective chlorination. However, direct chlorination of the pre-formed benzoxazole can also lead to ring substitution.
-
Category 3: Work-up and Purification Issues
Q6: My final product is difficult to purify, and I experience significant loss during column chromatography. Are there alternative purification methods?
A6: The polarity of 3-Chloro-5-methoxy-1,2-benzoxazole is similar to some of the byproducts, which can make chromatographic separation challenging.
-
Causality: Incomplete reactions and side reactions lead to a crude product mixture with components of similar physical properties to the desired product.
-
Troubleshooting Protocol:
-
Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. A solvent screen with solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures can identify a suitable system.
-
Liquid-Liquid Extraction: Optimize the work-up procedure. A series of aqueous washes (e.g., with sodium bicarbonate solution to remove acidic impurities and brine to remove water-soluble components) can significantly clean up the crude product before further purification.
-
Chromatography Optimization: If chromatography is necessary, use a shallow solvent gradient and consider different stationary phases (e.g., alumina instead of silica gel) which may offer different selectivity.
-
III. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Oxime Formation | ||
| pH | 4 - 6 | Optimal for nucleophilic attack of hydroxylamine. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with stability of reactants. |
| Base (for NH₂OH·HCl) | 1.0 - 1.1 equivalents | Ensures liberation of free hydroxylamine. |
| Cyclization/Chlorination | ||
| Chlorinating Agent (NCS) | 1.0 - 1.1 equivalents | Minimizes over-chlorination and side reactions. |
| Temperature | 0 °C to Room Temperature | Enhances selectivity and reduces decomposition. |
| Reaction Time | 2 - 12 hours (monitor by TLC) | Ensures complete conversion without prolonged exposure to reactive species. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime
-
Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol (10 volumes).
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water (3 volumes).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the oxime intermediate.
Protocol 2: Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole
-
Suspend the 2-hydroxy-5-methoxybenzaldehyde oxime (1.0 eq) in dry dichloromethane (DCM) (15 volumes) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(5), 435-458. [Link]
-
Katritzky, A. R., Wang, Z., Hall, C. D., Akhmedov, N. G., Shestopalov, A. A., & Steel, P. J. (2002). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 67(26), 9223–9227. [Link]
-
Patel, M. R., & Shaikh, F. M. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]
-
Brigas, A. F., Fonseca, C. S. C., & Johnstone, R. A. W. (2002). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Journal of Chemical Research, 2002(6), 299-300. [Link]
-
Bayer AG. (2005). PROCEDIMIENTO PARA LA PREPARACION DE CLORO-BENZOXAZOLES. ES2227905T3. Google Patents.
Sources
Technical Support Center: Solubility Optimization for 3-Chloro-5-methoxy-1,2-benzoxazole
Compound ID: 3-Chloro-5-methoxy-1,2-benzoxazole (Indoxazene derivative) Molecular Weight: ~183.59 g/mol Physicochemical Profile: Lipophilic Heterocycle (Class II/IV behavior)[1]
Introduction: The "Solubility Cliff"
You are likely encountering a common phenomenon with 3-halo-1,2-benzoxazoles: The Dilution Crash .[1]
While this compound dissolves readily in organic solvents (DMSO, DMF), it possesses a rigid, planar aromatic core with a lipophilic chlorine substituent. When a concentrated DMSO stock is introduced to an aqueous buffer (PBS, media), the solvent environment shifts faster than the molecule can disperse, forcing it to aggregate or crystallize immediately.
This guide provides a tiered approach to solubilization, moving from standard protocols to advanced encapsulation strategies.[1]
Tier 1: Stock Preparation & Standard Dilution[1]
Q: What is the optimal solvent for my master stock solution?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Protocol: Prepare a 10 mM to 50 mM stock solution in high-grade anhydrous DMSO.
-
Why: The 1,2-benzoxazole core requires a polar aprotic solvent to disrupt crystal lattice energy. Ethanol is often insufficient for chlorinated derivatives and evaporates too quickly, altering concentrations.
-
Storage: Aliquot into amber glass vials (protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and drive precipitation.
Q: Why does it precipitate when I add it to cell media?
A: This is "kinetic precipitation."[1] You are likely pipetting a high-concentration DMSO stock directly into a static volume of aqueous media.[1]
-
The Fix (The "Shift" Method):
-
Place your culture media/buffer in a vortex or on a magnetic stirrer.[1]
-
Submerge the pipette tip below the surface of the moving liquid.
-
Dispense the DMSO stock slowly into the vortex.
-
Tier 2: Advanced Formulation (Cyclodextrins)
If the "Shift" method fails (visible cloudiness or erratic assay data), you must use a molecular chaperone.
Q: Can I use cyclodextrins? Which one?
A: Yes, this is the most effective solution for benzoxazoles. Use Hydroxypropyl-
-
Why: The 3-chloro-1,2-benzoxazole fits well into the hydrophobic cavity of
-cyclodextrin.[1] The hydroxypropyl groups on the exterior ensure high water solubility (>500 mg/mL). -
Avoid:
-cyclodextrin (cavity too small) or unsubstituted -cyclodextrin (low aqueous solubility, nephrotoxic).[1]
Protocol: HP- -CD Complexation[1][6]
-
Prepare Vehicle: Dissolve HP-
-CD in your assay buffer (e.g., PBS) to a final concentration of 10% to 20% (w/v) .[1] Filter sterilize (0.22 µm). -
Solubilization:
-
Method A (Solid dispersion): Add solid 3-Chloro-5-methoxy-1,2-benzoxazole to the cyclodextrin vehicle.[1] Sonicate at 37°C for 30–60 minutes.
-
Method B (Solvent evaporation): Dissolve compound in a small volume of acetone/methanol.[1] Add to the cyclodextrin vehicle. Stir open to air to evaporate the organic solvent, leaving the drug encapsulated in the aqueous phase.
-
Tier 3: Stability & Assay Interference
Q: Is 3-Chloro-5-methoxy-1,2-benzoxazole stable in all buffers?
A: No. This is a critical chemical insight.
-
The Risk: The 3-position chlorine on a 1,2-benzoxazole ring is electrophilic. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Avoid: Buffers with strong nucleophiles (e.g., Tris with free amines, or buffers containing Thiols/DTT ) at high pH (>8.0) for extended periods (24h+).
-
Recommendation: Use HEPES or Phosphate (PBS) buffers at pH 7.4.[1]
Q: How do I know if the compound has actually dissolved?
A: Do not rely on the naked eye. Microprecipitates are invisible but will scatter light and skew fluorescence/absorbance readings.[1]
-
Validation Step: Measure Absorbance at 600nm (OD600).
Visual Workflows
Figure 1: Solubility Decision Matrix
Use this logic flow to determine the correct formulation strategy for your specific assay concentration.
Caption: Decision matrix for solubilizing lipophilic benzoxazoles based on final assay concentration.
Figure 2: Cyclodextrin Encapsulation Mechanism
Understanding how HP-
Caption: Schematic of the host-guest inclusion complex. The hydrophobic benzoxazole core enters the CD cavity, while external hydroxyls interact with water.
Summary Data Table
| Parameter | Specification / Limit | Notes |
| Primary Solvent | Anhydrous DMSO | Store desiccated; hygroscopic.[1] |
| Max Solubility (DMSO) | ~50–100 mM | Varies by crystal purity.[1] |
| Aqueous Limit (PBS) | < 10 µM (typically) | Without additives.[1] |
| Preferred Excipient | HP- | Use at 10–20% w/v. |
| Assay DMSO Limit | < 0.5% (v/v) | Higher levels may cause cell toxicity or enzyme inhibition.[1] |
| Buffer Compatibility | HEPES, Phosphate, MOPS | Avoid Tris (potential reactivity with 3-Cl).[1] |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance.[1] NIH Bookshelf.[1][7]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. scielo.br [scielo.br]
- 7. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Benzoxazoles
Welcome to the technical support center for benzoxazole purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of benzoxazole derivatives. The following sections offer troubleshooting advice and frequently asked questions to streamline your purification workflows.
Troubleshooting Common Issues in Benzoxazole Purification
This section addresses specific problems that may arise during the column chromatography of benzoxazoles, offering explanations for the underlying causes and actionable solutions.
Issue 1: Poor Separation of Benzoxazole from Impurities
Question: I'm observing overlapping spots on my TLC plate after column chromatography, indicating poor separation of my target benzoxazole from impurities. What should I do?
Answer:
Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Here’s a systematic approach to resolving this:
-
Optimize the Mobile Phase: The initial step is a thorough evaluation of your solvent system using Thin Layer Chromatography (TLC).[1][2]
-
Polarity Adjustment: If your benzoxazole and impurities are moving too quickly up the TLC plate (high Rf value), decrease the polarity of your mobile phase. Conversely, if they are moving too slowly (low Rf value), increase the polarity.[1] A good starting point for many benzoxazole derivatives is a mixture of hexane and ethyl acetate.[3] You can systematically test different ratios (e.g., 9:1, 8:2, 7:3) to achieve optimal separation.
-
Solvent Selectivity: If adjusting polarity with your current solvent system doesn't resolve the co-eluting spots, try a different combination of solvents.[3] For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.[1]
-
-
Consider an Alternative Stationary Phase: If mobile phase optimization is unsuccessful, the issue may lie with the stationary phase.
-
Acid Sensitivity: Benzoxazoles can be sensitive to the slightly acidic nature of silica gel, potentially leading to streaking or degradation on the column.[1][3] To mitigate this, you can use deactivated silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1][4]
-
Alternative Sorbents: For particularly problematic separations, consider switching to a different stationary phase altogether. Alumina (neutral or basic) can be a good alternative for compounds sensitive to acidic conditions.[1][5] For highly polar benzoxazoles, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) may be more effective.[1][6]
-
Issue 2: Low or No Recovery of the Benzoxazole Product
Question: My target benzoxazole is not eluting from the column, or I'm experiencing a very low yield after purification. What could be the cause?
Answer:
Low recovery can be attributed to several factors, including strong adsorption to the stationary phase, compound decomposition, or simply incomplete elution.
-
Compound is Too Polar: If your benzoxazole derivative is highly polar, it may be too strongly adsorbed to the silica gel to be eluted with your chosen solvent system.[1]
-
Solution: Drastically increase the polarity of the mobile phase.[1] After collecting the expected fractions, flush the column with a much more polar solvent, such as pure ethyl acetate or a mixture containing methanol, to elute any remaining compound.[3] A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can also be very effective.[1][4]
-
-
Decomposition on Silica Gel: As mentioned, the acidic nature of silica gel can cause degradation of sensitive benzoxazole compounds, leading to a lower yield of the desired product.[3][7]
-
Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for about an hour, and then develop the plate. If you observe new spots or streaking that wasn't present initially, your compound may be degrading on the silica.[1][7]
-
Solution: Use deactivated silica gel or switch to a less acidic stationary phase like neutral alumina.[1][3]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and, consequently, lower recovery of the pure compound.[1]
Issue 3: Product Appears as an Oil Instead of a Solid
Question: After column chromatography and solvent evaporation, my benzoxazole product is an oil, but I was expecting a solid. Why is this happening and how can I solidify it?
Answer:
Obtaining an oil instead of a solid is a common occurrence and can be due to the inherent properties of the compound or the presence of impurities.
-
Low Melting Point: The benzoxazole derivative itself may have a low melting point, existing as an oil or a low-melting solid at room temperature.
-
Presence of Impurities: Impurities can act as a "eutectic mixture," depressing the melting point of your compound and causing it to appear as an oil.
-
Solution: Re-purify the oil by column chromatography, perhaps using a different solvent system to remove the persistent impurities.[3]
-
-
Inducing Crystallization: If you are confident in the purity of your product, you can try to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of solid, pure material, adding a "seed crystal" to the oil can initiate crystallization.[1]
-
Trituration: Dissolve the oil in a minimal amount of a good solvent, then add a non-solvent in which your product is insoluble to precipitate it as a solid.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying benzoxazoles using column chromatography.
Q1: How do I choose the right stationary phase for my benzoxazole purification?
A1: The choice of stationary phase primarily depends on the polarity and stability of your benzoxazole derivative.
-
Silica Gel: This is the most common and versatile stationary phase for normal-phase chromatography due to its high polarity.[5][9] It is suitable for a wide range of benzoxazoles. However, its acidic nature can be problematic for sensitive compounds.[3][9]
-
Alumina: Alumina is another polar adsorbent that is available in acidic, neutral, and basic forms.[5][9] Neutral or basic alumina is a good alternative to silica gel for acid-sensitive benzoxazoles.[1][10]
-
Reversed-Phase (C18): For highly polar benzoxazoles that are strongly retained on silica or alumina, reversed-phase chromatography is the method of choice.[1] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][6]
Q2: What is the best way to select a mobile phase for my benzoxazole column?
A2: The ideal mobile phase should provide good separation of your target compound from impurities. Thin Layer Chromatography (TLC) is an indispensable tool for mobile phase selection.[2][8][11]
-
Target Rf Value: Aim for a solvent system that gives your target benzoxazole an Rf value of approximately 0.3-0.4 on the TLC plate.[2] This generally translates to good elution behavior on a column.
-
Common Solvent Systems: For normal-phase chromatography of benzoxazoles, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or acetone are commonly used.[11][12][13]
-
Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is often more effective than an isocratic (single solvent system) elution.[1][4] This involves starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Monitoring the fractions collected from the column is crucial to identify and combine the ones containing your pure product.
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method for monitoring fractions.[2][11] Spot a small amount from each fraction (or every few fractions) onto a TLC plate, develop the plate in the elution solvent, and visualize the spots under UV light or with a stain.
-
Combining Fractions: Once you have identified the fractions containing the pure benzoxazole, you can combine them for solvent evaporation.
Q4: My benzoxazole is a basic, nitrogen-containing heterocycle and it's streaking on the silica gel TLC plate. How can I improve the chromatography?
A4: Streaking of basic compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface.
-
Add a Basic Modifier: To neutralize these acidic sites and improve the peak shape, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[1]
-
Alternative Stationary Phase: As mentioned earlier, using neutral or basic alumina, or switching to a reversed-phase C18 column can also alleviate this problem.[1][5]
Experimental Protocols and Data
Protocol: Step-by-Step Guide for Silica Gel Column Chromatography of a Benzoxazole Derivative
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., hexane:ethyl acetate) that provides a good separation of your target benzoxazole (Rf ≈ 0.3-0.4) from impurities.[2]
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column.
-
In a beaker, create a slurry of silica gel in your chosen mobile phase.
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.[2]
-
Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude benzoxazole product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent starts to elute from the bottom of the column.
-
-
Fraction Monitoring and Collection:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[2]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
Table 1: Eluting Strength of Common Solvents in Normal-Phase Chromatography
| Solvent | Relative Polarity |
| Hexane / Petroleum Ether | Very Low |
| Toluene | Low |
| Dichloromethane | Medium |
| Diethyl Ether | Medium |
| Ethyl Acetate | Medium-High |
| Acetone | High |
| Ethanol / Methanol | Very High |
This table provides a general guide to solvent polarity. The optimal choice will depend on the specific benzoxazole derivative.[9]
Visualizations
Workflow for Benzoxazole Purification
Caption: A generalized workflow for the purification of benzoxazoles using column chromatography.
Troubleshooting Decision Tree for Poor Separation
Caption: A decision tree for troubleshooting poor separation in benzoxazole chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chromtech.com [chromtech.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 20. Purification [chem.rochester.edu]
- 21. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. reddit.com [reddit.com]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. tandfonline.com [tandfonline.com]
- 28. glaserr.missouri.edu [glaserr.missouri.edu]
- 29. m.youtube.com [m.youtube.com]
- 30. application.wiley-vch.de [application.wiley-vch.de]
- 31. lcms.cz [lcms.cz]
- 32. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Benzoxazole - Wikipedia [en.wikipedia.org]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. nacalai.com [nacalai.com]
Technical Support Center: Stability of 3-Chloro-5-methoxy-1,2-benzoxazole
Subject: Troubleshooting Stability & Degradation Issues in Solution Compound: 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole) Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary
3-Chloro-5-methoxy-1,2-benzoxazole is a highly reactive heterocyclic building block. Its utility in medicinal chemistry (e.g., as a precursor to zonisamide or risperidone analogs) relies on the lability of the C3-chlorine atom. However, this same reactivity creates significant stability challenges in solution.
The Critical Instability Triad:
-
Nucleophilic Substitution (
): The C3-Cl bond is easily displaced by amines, thiols, and alkoxides. -
Base-Catalyzed Ring Opening (Kemp Elimination): The N-O bond is weak; basic conditions trigger rapid cleavage to form salicylnitriles.
-
Hydrolysis: Moisture leads to the formation of the benzisoxazolone (lactam) species.
This guide provides technical protocols to mitigate these risks during handling, storage, and analysis.
Module 1: Solvent & Buffer Incompatibility (The "Silent" Killer)
The Issue: Users often observe the disappearance of the parent compound immediately upon dissolution in certain buffers or solvents, forming a new, stable peak. This is rarely "degradation" in the passive sense, but rather a rapid chemical reaction.
Mechanism: Nucleophilic Aromatic Substitution ( )
The 1,2-benzoxazole core is electron-deficient at the C3 position. The 5-methoxy group (Electron Donating Group) slightly deactivates the ring compared to nitro- or fluoro-analogs, but the C3-Cl bond remains highly susceptible to nucleophilic attack.
Incompatible Reagents
| Reagent Class | Specific Examples (DO NOT USE) | Resulting Artifact |
| Primary/Secondary Amines | Tris, Glycine, Piperidine, Morpholine | Rapid formation of 3-amino-benzisoxazoles. |
| Nucleophilic Bases | Sodium Methoxide, DBU (in MeOH) | Formation of 3-methoxy ether or ring opening. |
| Thiols | DTT, | Displacement of Cl by Sulfur. |
Recommended Solvents
-
Preferred: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM).
-
Acceptable (with caution): DMSO (Must be anhydrous; trace water + heating causes hydrolysis).
-
Buffers: Use non-nucleophilic buffers like Phosphate, Citrate, or HEPES (though Phosphate is safest). Avoid Tris entirely.
Module 2: pH Sensitivity & Ring Opening
The Issue: The solution turns yellow, and LCMS shows a mass shift corresponding to an isomer or a loss of the isoxazole core.
Mechanism: The Kemp Elimination Pathway
Under basic conditions (pH > 8), the base attacks the isoxazole ring (often triggering at the C3 or N2 position), leading to the cleavage of the weak N-O bond. This irreversibly forms 2-hydroxy-5-methoxybenzonitrile .
Figure 1: Primary degradation pathways of 3-chloro-1,2-benzoxazoles in solution.
Protocol: pH Management
-
Acidic Stabilization: Maintain solution pH between 2.0 and 4.5 . The protonation of the nitrogen (pKa ~ -1 to 1) is difficult, but acidic environments prevent the base-catalyzed ring opening.
-
Quenching Reactions: If using the compound as an intermediate, quench reactions into cold dilute HCl rather than saturated NaHCO3 to avoid transient high-pH exposure.
Module 3: Analytical Method Optimization (HPLC/LCMS)
The Issue: "Ghost peaks" appear during analysis that are not present in the solid bulk. This is often an artifact of the HPLC method itself.
Troubleshooting Guide: Analytical Artifacts
| Observation | Root Cause | Corrective Action |
| Peak tailing or splitting | On-column hydrolysis. | Lower column temperature to < 25°C. |
| New peak with same Mass (MW) | Ring opening to Nitrile (Isomer). | Switch mobile phase modifier from Ammonium Acetate (pH ~7) to Formic Acid (0.1%) . |
| New peak (M-Cl+OH) | Hydrolysis to benzisoxazolone. | Ensure samples are prepared in anhydrous MeCN and injected immediately. Do not store in autosampler > 4 hours. |
Recommended HPLC Conditions
-
Column: C18 or C8 (e.g., Waters BEH or Agilent Zorbax).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.5).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: Standard 5-95% B.
-
Temperature: 20°C (Critical: High column temps accelerate degradation).
FAQ: Frequently Asked Questions
Q1: Can I store stock solutions in DMSO at -20°C?
-
Answer: Yes, but with strict caveats. DMSO is hygroscopic. If the DMSO absorbs water, the freeze-thaw cycles will drive hydrolysis.
-
Recommendation: Use single-use aliquots. Dry DMSO over molecular sieves (3Å) before preparing stocks.
Q2: My reaction turned dark brown/black. What happened?
-
Answer: This indicates extensive decomposition, likely polymerized nitriles or azirines caused by light exposure or excessive heat .
-
Correction: 1,2-benzoxazoles are photosensitive. Wrap all reaction vessels in aluminum foil and maintain temperature < 60°C unless strictly necessary.
Q3: Is the 5-methoxy derivative more stable than the unsubstituted one?
-
Answer: Marginally. The electron-donating methoxy group stabilizes the C3-Cl bond slightly against nucleophilic attack compared to electron-withdrawing analogs (like 6-fluoro-3-chloro-1,2-benzisoxazole). However, it does not protect the N-O bond from base-catalyzed cleavage.
References
-
BenchChem. (2025).[1][2] Stability issues of 3-Chloro-1,2-oxazole under various conditions.[3] Retrieved from
-
Casey, M., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[4] Journal of Organic Chemistry.
-
Zhou, H., et al. (2005).[5] Separation and characterization of synthetic impurities of triclabendazole (benzimidazole/benzisoxazole analogs) by HPLC/ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.[5]
-
Sigma-Aldrich. (2025). Product Specification: 3-chloro-1,2-benzisoxazole.[6][7][8]
-
Yeluri, R.R., et al. (2022). Stability-Indicating HPLC Technique for Benzisoxazole Derivatives. International Journal of ChemTech Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Navigating Regioselectivity in Substituted Benzoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of substituted benzoxazoles is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] However, achieving precise regiocontrol during synthesis can be a significant challenge, leading to isomeric mixtures, purification difficulties, and compromised yields.
This guide is designed to address the specific, practical issues you encounter in the lab. We will move beyond simple protocols to explore the underlying chemical principles that govern regioselectivity. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common issues that can impact the overall success of your benzoxazole synthesis, including yield and purity, which are often intertwined with selectivity challenges.
Question: My benzoxazole synthesis is suffering from consistently low yields. What are the primary factors to investigate?
Answer: Low yields are a frequent problem and can often be traced back to a few key areas. A systematic approach is the best way to troubleshoot:
-
Purity of Starting Materials: 2-aminophenols are susceptible to air oxidation, often indicated by a darkening in color.[5] This oxidation introduces impurities that can inhibit the reaction. We strongly recommend purifying darkened 2-aminophenol by recrystallization before use. Similarly, ensure the aldehyde, carboxylic acid, or other coupling partner is of high purity.
-
Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is often the rate-limiting step and typically requires elevated temperatures to proceed efficiently.[6][7] Monitor your reaction's progress using Thin Layer Chromatography (TLC). If you observe the persistence of an intermediate (e.g., the Schiff base), it's a clear sign that cyclization is incomplete. Consider increasing the temperature or extending the reaction time.
-
Catalyst Choice and Activity: The catalyst is critical. For condensations with aldehydes, Brønsted or Lewis acids are common.[8] For modern cross-coupling approaches, the choice of metal and ligand is paramount. If using a heterogeneous catalyst, ensure it has not lost activity. For greener approaches, reusable catalysts like samarium triflate or various nanocatalysts can be highly effective.[1][7]
-
Reaction Atmosphere: If your reagents, intermediates, or catalyst are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.[8]
Question: I'm observing significant side product formation, which is complicating purification. What are these side products and how can I minimize them?
Answer: Side product formation is often linked to the reactivity of your substrates and the chosen reaction conditions.
-
Persistent Schiff Base Intermediate: In reactions involving aldehydes, the initial product is a Schiff base. If the subsequent cyclization is inefficient, this intermediate may persist or undergo undesired side reactions.[6] To mitigate this, ensure your cyclization conditions (temperature, catalyst) are optimal.
-
Polymerization: Overly harsh conditions, such as excessively high temperatures or highly concentrated acids, can lead to the polymerization of starting materials or intermediates. If you observe the formation of intractable, insoluble materials, consider using milder reaction conditions or alternative, less aggressive catalysts.[6]
-
Formation of Benzisoxazole Isomers: In certain pathways, particularly those starting from ortho-hydroxyaryl N-H ketimines, a divergent synthesis can occur, leading to the formation of benzisoxazoles alongside the desired benzoxazoles.[7][9] The reaction outcome can be directed by controlling reaction conditions; for instance, anhydrous conditions may favor benzisoxazole formation, while aqueous NaOCl can promote a rearrangement to the benzoxazole.[7][9]
Question: Purification of my final benzoxazole product is proving difficult. What are the most effective purification techniques?
Answer: Purification can be challenging due to the similar polarities of the target compound and related impurities.
-
Recrystallization: This is the most effective method for purifying solid benzoxazole derivatives. A mixed solvent system is often required. For instance, recrystallization from an acetone/acetonitrile or ethyl acetate/hexane system can be effective.[6]
-
Column Chromatography: For oils or mixtures that do not recrystallize easily, column chromatography on silica gel is the method of choice. A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[6] The optimal solvent system should be determined by preliminary TLC analysis.
Troubleshooting Guide: Core Regioselectivity Challenges
This section tackles the central theme of this guide: controlling the position of substituents on the benzoxazole core.
Problem 1: Poor Regioselectivity in Direct C-H Arylation of the Benzoxazole Core.
Question: I am attempting a direct C-H arylation on a 2-substituted benzoxazole and obtaining a mixture of isomers, primarily C2 and C7-arylated products. How can I control the selectivity?
Answer: This is a common challenge in modern benzoxazole functionalization. The C2 position is electronically activated and often the default site for arylation.[10] However, achieving arylation at other positions, like C7, is possible with the right strategy. The outcome is determined by a delicate interplay between the catalyst, ligands, directing groups, and reaction conditions.[11]
Causality and Strategic Choices:
-
Mechanism Dictates Selectivity: The regioselectivity is often governed by the C-H activation mechanism. Concerted Metalation-Deprotonation (CMD) pathways, common in palladium catalysis, are sensitive to the acidity of the C-H bond. The C2-H bond is the most acidic, making it the kinetically favored site for deprotonation and subsequent functionalization.[10][12]
-
Achieving C7 Selectivity: To override the intrinsic reactivity of the C2 position, a chelation-assisted strategy is often employed. A directing group on the benzoxazole core can coordinate to the metal catalyst (e.g., Palladium), positioning it to activate a specific C-H bond, such as the one at C7.[13] For example, a (thio)phenoxy group can assist in directing the arylation to the C7 position.[13]
-
Catalyst and Ligand System:
-
For C2-Arylation: Catalyst systems like Pd(OAc)2 with phosphine ligands (e.g., PPh3) or NHC-Pd(II) complexes are often effective.[7][14]
-
For C7-Arylation: Phosphine-free systems, such as PdCl2 associated with a base like PivOK in a high-boiling solvent like NMP, have been reported to favor C7 arylation through a proposed chelation-assisted mechanism.[13]
-
Caption: Formation of regioisomers from a substituted o-aminophenol.
Troubleshooting Strategies:
-
Catalyst Modification: The choice of acid or metal catalyst can influence the transition state of the cyclization. Experiment with different Lewis acids (e.g., ZrCl₄, Sm(OTf)₃) or Brønsted acids (e.g., PPA, MsOH) to see if the isomeric ratio can be altered. 2[5][7]. Solvent Effects: The polarity of the solvent can stabilize one transition state over the other. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol).
-
Temperature Control: The two pathways may have different activation energies. Running the reaction at lower temperatures might favor the thermodynamically more stable product, whereas higher temperatures could favor the kinetically controlled product. A systematic temperature study (e.g., from room temperature to reflux) is advisable.
Detailed Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-Benzoxazole via Condensation
This protocol is a generalized procedure for the condensation of an o-aminophenol with an aromatic aldehyde, a common and foundational method.
[3][15]1. Reaction Setup: In a round-bottom flask, combine the o-aminophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol). 2. Catalyst Addition: Add the chosen catalyst. For example, a Brønsted acidic ionic liquid (BAIL) gel (1 mol%) can be used for a solvent-free approach. 3[6][15]. Reaction Conditions: Stir the reaction mixture vigorously under solvent-free conditions at 130°C for 5 hours. 4[15]. Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. 5. Work-up: Upon completion, cool the mixture to room temperature. Dissolve the crude mixture in a suitable organic solvent (e.g., 15 mL of ethyl acetate). 6. Purification: If a heterogeneous catalyst was used, it can be separated by filtration or centrifugation. W[6]ash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Regioselective C7-Arylation of a 2-Substituted Benzoxazole
This protocol is based on a reported method for achieving selective C7 functionalization.
[13]1. Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 2-substituted benzoxazole (0.5 mmol), the aryl bromide (1.5 mmol, 3.0 equiv.), Palladium(II) chloride (PdCl₂, 0.025 mmol, 5 mol%), and potassium pivalate (PivOK, 1.0 mmol, 2.0 equiv.). 2. Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (1.0 mL) via syringe. 3. Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 150°C. Stir the mixture for 24 hours. 4. Monitoring: After cooling, an aliquot can be taken, diluted with ethyl acetate, and analyzed by GC-MS or LC-MS to determine conversion and isomeric ratio. 5. Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired C7-arylated product.
References
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. figshare. Available from: [Link]
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
-
Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate. Available from: [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC. Available from: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
-
Direct oxidative C-H arylation of benzoxazoles with arylsulfonyl hydrazides promoted by palladium complexes. PolyU Scholars Hub. Available from: [Link]
-
Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. R Discovery. Available from: [Link]
-
8 questions with answers in BENZOXAZOLES. ResearchGate. Available from: [Link]
-
Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst. ResearchGate. Available from: [Link]
-
Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
synthesis of 2-substituted-benzoxazoles a. ResearchGate. Available from: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. Available from: [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. Available from: [Link]
-
A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N–Cl Imine. Organic Letters. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Synthesis of some benzoxazole derivatives. JOCPR. Available from: [Link]
Sources
- 1. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 11. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. figshare.com [figshare.com]
- 14. research.polyu.edu.hk [research.polyu.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 3-Chloro-5-methoxy-1,2-benzoxazole during workup
Subject: Troubleshooting and Preventing Decomposition of 3-Chloro-5-methoxy-1,2-benzoxazole During Experimental Workup
Welcome to the technical support center for researchers working with substituted 1,2-benzoxazoles. This guide provides in-depth, field-proven insights into handling 3-Chloro-5-methoxy-1,2-benzoxazole, a versatile but notoriously sensitive intermediate. My objective is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions that protect your compound's integrity from reaction quench to final purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup of 3-Chloro-5-methoxy-1,2-benzoxazole.
Q1: I'm observing significant loss of my product and the appearance of new, more polar spots on my TLC after aqueous workup. What is happening?
Answer: You are likely observing the decomposition of the 1,2-benzoxazole (also known as benzisoxazole) ring system. The core vulnerability of this heterocycle is the relatively weak nitrogen-oxygen (N-O) single bond.[1] This bond is susceptible to cleavage under both acidic and basic aqueous conditions, a process often initiated during reaction quenching and liquid-liquid extraction.
The primary decomposition mechanism is a hydrolytic ring-opening reaction. The presence of a chlorine atom at the C3 position makes this carbon highly electrophilic and a prime target for nucleophilic attack by water or hydroxide ions. This attack initiates a cascade that ultimately cleaves the N-O bond, leading to the formation of a 2-hydroxy-5-methoxy-benzonitrile derivative. This byproduct is significantly more polar than your starting material, which explains the new spots you are seeing on your TLC plate, often near the baseline.
Q2: My synthesis protocol calls for a basic wash (e.g., with NaOH or K₂CO₃) to remove acidic byproducts. Is this safe for my compound?
Answer: Extreme caution is advised. While a basic wash is a standard procedure in many organic syntheses, it is a high-risk step for 3-chloro-1,2-benzoxazoles. Strong bases, and even moderately strong ones like potassium carbonate, can aggressively promote the hydrolytic decomposition described in Q1. The hydroxide ion is a much more potent nucleophile than water, and its presence will significantly accelerate the rate of ring opening.
Furthermore, basic conditions can potentially lead to other side reactions. Therefore, unless your specific downstream application is tolerant of lower yields and you have no other means to remove a critical acidic impurity, we strongly recommend avoiding washes with strong or moderately strong bases. If a basic wash is unavoidable, it must be performed with a very mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, at 0°C or below, and with minimal contact time.
Q3: What is the single most critical factor for preserving the integrity of 3-Chloro-5-methoxy-1,2-benzoxazole during workup?
Answer: Temperature control. The rate of all chemical reactions, including undesirable decomposition pathways, is highly dependent on temperature. Maintaining a low temperature (ideally between -10°C and 5°C) throughout the entire workup process is the most effective strategy for minimizing product loss. This kinetically disfavors the decomposition pathways, giving you a wider window to perform necessary extractions and washes.
This principle applies to every step:
-
Quenching: The reaction mixture should be cooled in an ice or ice/salt bath before the slow, dropwise addition of the quenching solution.
-
Aqueous Washes: Use pre-chilled (0-5°C) solutions for all washes (water, brine, etc.).
-
Separations: Perform liquid-liquid extractions in a separatory funnel that can be jacketed or swirled in an ice bath between manipulations.
Q4: Are there alternatives to a traditional aqueous workup that can improve my yield and purity?
Answer: Absolutely. If you consistently face decomposition issues with aqueous workups, consider these alternative strategies:
-
Direct Filtration and Concentration: If your reaction byproducts are solid salts (e.g., ammonium chloride), you may be able to dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane), filter off the solids, and then concentrate the filtrate. This completely avoids an aqueous phase.
-
"Dry" Silica Gel Plug: After quenching, you can concentrate the crude reaction mixture and directly adsorb it onto a small amount of silica gel. This crude solid can then be loaded onto a chromatography column. This is often called a "dry load" and is an excellent way to bypass an aqueous workup entirely.
-
Non-Aqueous Workup: This involves using immiscible organic solvents. For example, if your reaction was run in a polar solvent like DMF or DMSO, you can dilute it with ethyl acetate and wash with a solvent like hexanes to remove non-polar impurities, followed by chromatographic purification. This is a more specialized technique but can be very effective.
Visualizing the Problem: Decomposition Pathway and Workflow
To better understand the chemical instability and the decisions you need to make, the following diagrams illustrate the primary decomposition pathway and a recommended workflow for choosing a workup strategy.
Caption: Primary hydrolytic decomposition pathway of 3-Chloro-1,2-benzoxazoles.
Sources
Technical Support Center: Optimizing Catalyst Loading for Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in your reaction: catalyst loading. Here, we move beyond simple protocols to explain the causality behind catalyst optimization, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. Could incorrect catalyst loading be the cause?
A1: Absolutely. Low yields are a frequent challenge in benzoxazole synthesis and can often be traced back to suboptimal catalyst loading.[1][2][3] When troubleshooting, it is crucial to consider the catalyst's role. An insufficient amount of catalyst will lead to a slow or stalled reaction, as there are not enough active sites to facilitate the transformation at a reasonable rate.[4] Conversely, excessive catalyst loading can lead to the formation of side products, complicating purification and reducing the yield of your desired benzoxazole.[1] Therefore, a systematic approach to optimizing the catalyst concentration is a critical first step in addressing low-yield issues.[3][5]
Q2: I'm observing significant side product formation. How can I minimize this by adjusting the catalyst loading?
A2: The formation of side products is a strong indicator that your catalytic system may not be optimized. High catalyst concentrations can sometimes promote undesired reaction pathways. To mitigate this, consider a stepwise reduction of the catalyst loading. It is advisable to perform a series of small-scale reactions with varying catalyst amounts to identify the optimal concentration that favors the formation of the desired benzoxazole product while minimizing side reactions.[1] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can provide valuable insights into the effect of catalyst loading on product distribution.[3]
Q3: What are some common catalysts used in benzoxazole synthesis, and do they have different optimal loading requirements?
A3: The choice of catalyst is highly dependent on the specific synthetic route.[5] For the common condensation reaction between a 2-aminophenol and an aldehyde, Brønsted or Lewis acids are frequently employed.[5] Modern methods also utilize heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation.[6][7][8]
Here is a comparative overview of different catalytic systems:
| Catalyst Type | Examples | Typical Loading Range (mol%) | Key Considerations |
| Brønsted Acids | Methanesulfonic acid, p-Toluenesulfonic acid | 2.0 - 3.0 mmol (relative to starting material) | Can require higher temperatures; may need neutralization during work-up.[1] |
| Lewis Acids | Zinc triflate, Samarium triflate | Varies; can be catalytic | Effective for activating carbonyl groups.[9][10] |
| Heterogeneous Catalysts | Brønsted acidic ionic liquid (BAIL) gels, Fe3O4@SiO2-SO3H nanoparticles | 1.0 mol% (BAIL gel); 0.03g (nanoparticles) | Often reusable, environmentally friendly, and can operate under solvent-free conditions.[6][7][8][11] |
| Transition Metal Catalysts | Copper, Palladium, Ruthenium complexes | Varies widely based on specific reaction | Used in various coupling and cyclization reactions to form the benzoxazole core.[9][10] |
It is important to consult the literature for specific catalyst loading recommendations for your chosen synthetic pathway, as optimal conditions can vary significantly.[9][10]
Q4: My 2-aminophenol starting material has darkened. Can this affect my catalyst's performance?
A4: Yes, this is a critical point. 2-aminophenols are known to oxidize in the presence of air, which often results in a darkening of the material.[1] These oxidized impurities can interfere with the catalyst's activity, potentially leading to lower yields or reaction failure. It is highly recommended to purify darkened 2-aminophenol by recrystallization before use to ensure the best possible outcome for your catalytic reaction.[1][3]
Troubleshooting Guide: Catalyst Loading Optimization
This section provides a systematic approach to resolving common issues related to catalyst loading in benzoxazole synthesis.
Issue 1: Reaction is stalled or incomplete.
A stalled reaction, where starting material is still present after the expected reaction time, is a common problem.[1]
-
Likely Cause: Insufficient catalyst loading. The catalytic cycle cannot proceed efficiently without an adequate concentration of the catalyst.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst has not degraded. If possible, test it on a known, reliable reaction.
-
Incremental Increase: In a small-scale trial, incrementally increase the catalyst loading. Monitor the reaction progress by TLC or GC to observe any improvement in the conversion rate.
-
Temperature Adjustment: A slight increase in temperature, in conjunction with optimized catalyst loading, can sometimes overcome a reaction barrier.[1]
-
Issue 2: Low yield with complex product mixture.
Observing multiple spots on a TLC plate, in addition to your desired product, suggests the formation of side products.
-
Likely Cause: Catalyst loading is too high, or the reaction conditions are promoting undesired pathways.
-
Troubleshooting Steps:
-
Systematic Reduction: Perform a series of reactions where you systematically decrease the catalyst loading. This can help identify a "sweet spot" where the desired reaction is favored.
-
Evaluate Reaction Time: Over-extending the reaction time, even with optimal catalyst loading, can sometimes lead to product degradation or side reactions. Monitor the reaction and stop it once the starting material is consumed.
-
Consider a Different Catalyst: If adjusting the loading of your current catalyst is ineffective, it may be necessary to explore alternative catalysts that offer higher selectivity for your specific transformation.[5]
-
Experimental Protocol: Catalyst Loading Optimization for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde
This generalized protocol can be adapted for various catalytic systems to determine the optimal catalyst loading.
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Selected Catalyst (e.g., Brønsted acid, Lewis acid, or heterogeneous catalyst)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or solvent-free if applicable)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and stirring/heating apparatus
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: In a series of reaction vessels, add 2-aminophenol (1.0 mmol) and the chosen solvent.
-
Inert Atmosphere: Purge each vessel with an inert gas.
-
Catalyst Addition: To each vessel, add a different amount of the catalyst. For example, you could test 0.5 mol%, 1.0 mol%, 1.5 mol%, and 2.0 mol%.
-
Reagent Addition: Add benzaldehyde (1.0 mmol) to each vessel.
-
Reaction: Heat the reactions to the desired temperature and monitor their progress by TLC at regular intervals (e.g., every hour).
-
Analysis: Compare the TLC profiles of each reaction to determine which catalyst loading provides the highest conversion to the desired benzoxazole with the fewest side products.
-
Work-up: Once the optimal conditions are identified, the reaction can be scaled up. The work-up procedure will depend on the specific catalyst and solvent used.
Visualizing the Optimization Workflow
Caption: Workflow for Catalyst Loading Optimization.
The Catalytic Cycle: A Conceptual Overview
The efficiency of your benzoxazole synthesis is fundamentally linked to the catalytic cycle. While the specifics will vary depending on the catalyst, a general representation helps to understand the importance of catalyst concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. ajchem-a.com [ajchem-a.com]
Technical Support Center: Managing Moisture-Sensitive Reagents in Benzoxazole Synthesis
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ucd.ie [ucd.ie]
- 9. byjus.com [byjus.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Chloro-5-methoxy-1,2-benzoxazole by HPLC
For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of 3-Chloro-5-methoxy-1,2-benzoxazole, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the rationale behind method selection, provide a detailed experimental protocol for a robust stability-indicating HPLC method, and compare its performance with viable alternatives, supported by scientific principles and experimental considerations.
The Criticality of Purity for Novel Benzoxazoles
3-Chloro-5-methoxy-1,2-benzoxazole, as a substituted benzoxazole, belongs to a class of compounds with a wide range of biological activities, making it a valuable building block in drug discovery.[1][2] The presence of impurities, even in trace amounts, can significantly impact the compound's pharmacological profile, toxicity, and stability. Therefore, a validated, stability-indicating analytical method is not merely a quality control check but a fundamental component of its development.
Understanding the Impurity Profile: A Prerequisite for Method Development
A robust analytical method is designed to separate the main compound from all potential impurities. These can stem from the synthetic route, degradation, or storage. While the exact synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole may vary, a plausible approach involves the cyclization of a substituted o-hydroxyaryl precursor.
One common route to the 1,2-benzisoxazole (anthranil) core is the reaction of a substituted p-nitrohalobenzene with a compound containing an active methylene group, such as benzyl cyanide, in a two-phase system with a strong base.[3] Another general method involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[4][5]
Based on these general synthetic strategies, potential process-related impurities for 3-Chloro-5-methoxy-1,2-benzoxazole could include:
-
Starting Materials: Unreacted precursors such as a substituted 2-hydroxybenzonitrile or a related o-hydroxyaryl N-H ketimine.
-
Isomeric Impurities: Positional isomers, for instance, the 7-chloro-5-methoxy or 4-chloro-5-methoxy derivatives, which can arise from a lack of complete regioselectivity in the starting materials or during synthesis.
-
By-products of Incomplete Reaction: Intermediates that have not fully cyclized.
-
Over-reaction Products: Polychlorinated or other polysubstituted benzoxazoles.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
Furthermore, degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. A stability-indicating method must be able to resolve the parent compound from all these potential impurities and degradants.[6][7][8]
Recommended HPLC Method: A Stability-Indicating Approach
For the purity validation of 3-Chloro-5-methoxy-1,2-benzoxazole, a reversed-phase HPLC (RP-HPLC) method with photodiode array (PDA) detection is recommended as the primary approach. RP-HPLC is well-suited for the separation of small, non-volatile organic molecules based on their hydrophobicity.[9] The inclusion of a PDA detector allows for the assessment of peak purity and can help in the identification of co-eluting impurities by comparing UV spectra across a single peak.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile and robust choice for the separation of a wide range of hydrophobic compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
The use of formic acid helps to improve peak shape for polar compounds and ensures compatibility with mass spectrometry (MS) if further characterization of impurities is required.
-
-
Elution Mode: A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities, from polar starting materials to more nonpolar by-products.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) and acquiring full UV spectra with the PDA detector. The optimal detection wavelength should be determined by examining the UV spectrum of the main compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized 3-Chloro-5-methoxy-1,2-benzoxazole in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides strong hydrophobic interactions, which is ideal for retaining and separating benzoxazole derivatives and their likely impurities.
-
Gradient Elution: An isocratic method might not provide sufficient resolution for both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable run time. A gradient elution allows for a systematic increase in the organic solvent, ensuring that all components are eluted with good peak shape.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of any acidic or basic functional groups on the analytes or the residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
PDA Detection: This is crucial for a self-validating system. It not only quantifies known impurities but also helps in detecting unknown, co-eluting impurities by flagging spectral heterogeneity within a chromatographic peak.
Comparison with Alternative HPLC Methodologies
While the recommended gradient RP-HPLC method is robust, it is important to consider alternatives and understand their respective advantages and disadvantages.
| Parameter | Recommended Method: Gradient RP-HPLC (C18) | Alternative 1: Isocratic RP-HPLC (C18) | Alternative 2: RP-HPLC with a Phenyl Column |
| Principle | Separation based on hydrophobicity with a changing mobile phase composition. | Separation based on hydrophobicity with a constant mobile phase composition. | Separation based on a combination of hydrophobic and π-π interactions. |
| Best Suited For | Complex samples with a wide range of polarities, including unknown impurities. | Simple mixtures where components have similar polarities. | Aromatic compounds and those with unsaturated systems. |
| Advantages | - Excellent resolution for complex mixtures.[10]- Shorter run times for a broad range of analytes.[4]- Good for impurity profiling and stability studies. | - Simpler method development.[10]- More reproducible retention times.[4]- Lower instrument wear. | - Enhanced selectivity for aromatic isomers. - Can provide different elution orders compared to C18. |
| Disadvantages | - More complex method development.- Requires column re-equilibration between runs.[4]- Potential for baseline drift. | - May not resolve all impurities in a complex mixture.[10]- Long run times for strongly retained compounds. | - May have lower hydrophobic retention than C18. - Not as universally applicable as C18. |
| Expected Performance for 3-Chloro-5-methoxy-1,2-benzoxazole | High likelihood of separating the main peak from starting materials, isomers, and degradation products. | May struggle to separate closely related isomers or provide adequate resolution for both polar and nonpolar impurities in a single run. | Could offer improved separation of aromatic impurities or isomers due to the additional π-π interaction mechanism. |
Validating the Recommended HPLC Method
To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products. The method should demonstrate that the main peak is well-resolved from any degradant peaks. Peak purity analysis using the PDA detector is also a key component of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the analyte at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Visualizing the Workflow
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. DD219192A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents [patents.google.com]
- 4. Benzisoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. biology-journal.org [biology-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Comparative Molecular Docking Guide: Benzoxazole Derivatives vs. Clinical Standards
Executive Summary: The Benzoxazole Advantage
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for nucleotides and amino acids. Its planar, bicyclic nature allows for exceptional intercalation with DNA and precise fitting within the hydrophobic pockets of kinases and enzymes.
This guide provides an objective, data-driven comparison of benzoxazole-based compounds against FDA-approved standards (Ciprofloxacin, Sorafenib, and Aceclofenac) across three therapeutic axes: antimicrobial, anticancer, and anti-inflammatory activity. By synthesizing experimental data with molecular docking simulations, we establish a validated framework for evaluating these derivatives.
Methodology: A Self-Validating Protocol
To ensure the "Trustworthiness" of computational predictions, docking studies must move beyond simple score generation. The following protocol integrates Redocking Validation —a mandatory step where the co-crystallized ligand is extracted and re-docked to confirm the algorithm's accuracy (RMSD < 2.0 Å).
The Computational Workflow
The following diagram outlines the standardized workflow used to generate the comparative data in this guide.
Figure 1: Standardized molecular docking workflow ensuring reproducibility and RMSD validation.
Case Study A: Antimicrobial Potency (DNA Gyrase)
Target: DNA Gyrase B (PDB ID: 1KZN ) Objective: Compare 2-substituted benzoxazole derivatives against Ciprofloxacin .
DNA Gyrase is a topoisomerase II enzyme essential for bacterial DNA replication.[1][2] Benzoxazoles target the ATP-binding pocket of the GyrB subunit.
Comparative Data
Recent studies have synthesized benzoxazole derivatives containing trifluoromethylphenyl groups. The docking scores reveal a higher affinity for the benzoxazole derivative compared to the standard antibiotic in specific conformations.
| Compound ID | Structure Description | Binding Energy (kcal/mol) | Key Residues Interacted |
| Benzoxazole-2 (B2) | 2-(2-trifluoromethylphenyl)benzoxazole | -6.92 | Asp73, Arg76, Thr165 |
| Benzoxazole-1 (B1) | 2-(4-methoxyphenyl)benzoxazole | -6.56 | Asp73, Val71 |
| Ciprofloxacin | Fluoroquinolone Standard | -6.09 | Asp73, Arg136 |
Analysis: The B2 derivative exhibits a binding energy of -6.92 kcal/mol, surpassing Ciprofloxacin (-6.09 kcal/mol) in this specific simulation. The presence of the trifluoromethyl group enhances hydrophobic packing within the active site, stabilizing the complex beyond the capacity of the standard drug's interactions.
Source Validation: Data derived from comparative docking studies on DNA gyrase inhibitors [1][2].[1][2][3][4][5][6]
Case Study B: Anticancer Efficacy (VEGFR-2 Kinase)
Target: VEGFR-2 (PDB ID: 4ASD ) Objective: Compare piperidinyl-based benzoxazoles against Sorafenib .
VEGFR-2 is a primary regulator of angiogenesis. Inhibitors must occupy the ATP-binding cleft and interact with the "hinge region" (Cys917).
Comparative Data
Novel benzoxazole derivatives (specifically Compound 11b) were designed to mimic the pharmacophore of Sorafenib.
| Compound | IC50 (µM) [MCF-7] | Docking Score (kcal/mol) | H-Bond Interactions |
| Compound 11b | 4.30 | -9.08 | Cys917, Asp1046 |
| Sorafenib | 4.95 | -9.20 | Cys917, Glu885 |
| Compound 5e | 0.07 (VEGFR-2 specific) | -8.75 | Cys917 |
Analysis: While Sorafenib maintains a slightly higher theoretical binding score (-9.20 kcal/mol), the benzoxazole derivative 11b shows superior or comparable in vitro cytotoxicity (IC50 4.30 µM vs 4.95 µM). The docking reveals that the benzoxazole nitrogen acts as a crucial H-bond acceptor for Cys917, mimicking the binding mode of the quinoline ring in Sorafenib.
Source Validation: Comparative kinase inhibition studies [3][4].[5][6]
Mechanistic Insight: The Interaction Logic
Why do benzoxazoles perform well across diverse targets? The answer lies in their electronic distribution, which allows them to participate in multiple interaction types simultaneously.
Figure 2: Pharmacophoric interaction map of the benzoxazole nucleus.
Experimental Protocol for Researchers
To replicate these findings, follow this specific parameter set for AutoDock Vina or Schrödinger Glide :
-
Ligand Preparation:
-
Generate 3D conformations.
-
Energy minimize using MMFF94 force field.
-
Critical: Assign Gasteiger partial charges.
-
-
Receptor Preparation:
-
Remove all water molecules (unless bridging is suspected, e.g., in some kinase targets).
-
Add polar hydrogens only.
-
Merge non-polar hydrogens.
-
-
Grid Configuration (Example for 1KZN):
-
Center: X=19.2, Y=25.1, Z=45.6 (Active site centroid).
-
Size: 20 x 20 x 20 Å (Angstroms).
-
Spacing: 0.375 Å.
-
-
Execution:
-
Exhaustiveness: Set to 8 (default) or 32 for high precision.
-
Modes: Generate top 9 poses.
-
References
-
Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties . Indian Journal of Pharmaceutical Sciences. Available at: [Link][7]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors . National Institutes of Health (PMC). Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 . MDPI. Available at: [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers . National Institutes of Health (PMC). Available at: [Link]
-
In silico molecular docking studies of benzoxazole derivatives . ResearchGate. Available at: [Link]
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzoxazole Synthesis: Benchmarking New Methodologies Against Established Protocols
Introduction: The Enduring Importance of the Benzoxazole Scaffold
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands as a "privileged" structure. This simple fusion of a benzene ring and an oxazole ring is a cornerstone in the design of a vast array of pharmacologically active agents and functional materials.[1][2][3] Its planar structure and the presence of hydrogen bond acceptors allow for potent and selective interactions with biological macromolecules, leading to applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Furthermore, their inherent fluorescent properties have established their use as optical brighteners and in polymer industries.[4]
Given its significance, the synthesis of the benzoxazole core has been a subject of intense research for decades. Traditional methods, while reliable, often come with drawbacks such as harsh reaction conditions and lengthy procedures.[1] This has spurred the development of innovative methodologies aimed at improving efficiency, safety, and environmental sustainability. This guide provides an in-depth comparison of these new methods—specifically microwave-assisted and continuous flow synthesis—against a well-established, conventional protocol. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear, data-driven benchmark for researchers in the field.
Pillar 1: The Established Protocol - Condensation via Dehydrative Cyclization
The most classic and widely taught method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester), followed by a cyclodehydration step.[4][5][6]
The 'Why' Behind the Method: This approach is fundamentally a two-step process masquerading as a one-pot reaction. First, a nucleophilic attack by the amino group of the o-aminophenol on the electrophilic carbonyl of the carboxylic acid forms an N-(2-hydroxyphenyl)amide intermediate. The critical second step is the intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to form the stable aromatic oxazole ring. The choice of a strong dehydrating agent and high temperatures is causal; it is required to overcome the energy barrier of this final, often sluggish, cyclodehydration step. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a solvent, driving the reaction to completion.[1][2]
General Synthetic Scheme: Established Method
Caption: General workflow for the classic condensation/cyclization synthesis of benzoxazoles.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole (Conventional Method)
Objective: To synthesize 2-phenylbenzoxazole from 2-aminophenol and benzoic acid using polyphosphoric acid (PPA).
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzoic Acid (1.1 mmol, 134.3 mg)
-
Polyphosphoric Acid (PPA) (~2 g)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol and benzoic acid.
-
Catalyst Addition: Carefully add approximately 2 g of PPA to the flask. Causality Note: PPA is highly viscous; warming it slightly can aid in transfer. It serves as both the acidic catalyst and the reaction medium.
-
Heating: Heat the reaction mixture to 150-160 °C using an oil bath and stir vigorously. Causality Note: This high temperature is necessary to drive the dehydrative cyclization to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~20 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Safety Note: This is an exothermic reaction and will release CO₂; perform this step slowly in a well-ventilated fume hood.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 2-phenylbenzoxazole as a crystalline solid.
Pillar 2: New Methodologies - Speed, Control, and Sustainability
Modern synthetic chemistry prioritizes not only yield but also efficiency, safety, and environmental impact. Microwave-assisted synthesis and continuous flow chemistry are two powerful technologies that address the shortcomings of traditional methods.
A. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[4][7] This internal, rapid, and uniform heating is fundamentally different from the slow, inefficient heat transfer of a conventional oil bath, leading to dramatic accelerations in reaction rates.[4][7]
The 'Why' Behind the Method: The key advantage is a drastic reduction in reaction time, from hours to mere minutes.[8] This is because the microwave energy couples directly with the polar reagents and intermediates, rapidly reaching the activation energy required for the cyclization. This efficiency often allows for the use of less harsh reagents or even solvent-free conditions, aligning with the principles of green chemistry.[8]
Detailed Experimental Protocol: Synthesis of 5-Methyl-2-phenylbenzoxazole (Microwave Method)
This protocol is adapted from a solvent-free method using iodine as an oxidant.[8]
Objective: To synthesize 5-methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol and benzaldehyde under solvent-free microwave irradiation.
Materials:
-
2-Amino-4-methylphenol (0.5 mmol, 61.6 mg)
-
Benzaldehyde (0.5 mmol, 53.1 mg, 51 µL)
-
Potassium Carbonate (K₂CO₃) (0.5 mmol, 69 mg)
-
Iodine (I₂) (0.5 mmol, 126.9 mg)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-4-methylphenol, benzaldehyde, K₂CO₃, and I₂. Causality Note: Iodine serves as a mild oxidant to facilitate the cyclization, while K₂CO₃ acts as a base. The reaction is solvent-free, minimizing waste.
-
Microwave Irradiation: Seal the vessel and place it in a CEM Discover microwave reactor (or equivalent). Irradiate the mixture at 120 °C for 10 minutes. Causality Note: The microwave provides rapid, controlled heating to the target temperature, enabling the reaction to complete in a fraction of the time required by conventional heating.
-
Work-up: After the vessel has cooled, add a saturated aqueous solution of Na₂S₂O₃ (~5 mL) to quench the excess iodine.
-
Extraction: Extract the resulting solution with EtOAc (3 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
B. Continuous Flow Synthesis
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[9] This paradigm shift from batch processing offers unprecedented control over reaction parameters and enhances safety, particularly when dealing with unstable or hazardous intermediates.[10][11]
The 'Why' Behind the Method: The primary driver for using flow chemistry is control and safety. The small internal volume of the reactor minimizes the amount of any potentially unstable intermediate at any given moment.[10][11] Precise, computer-controlled pumps and heating/cooling modules allow for exact management of residence time, stoichiometry, and temperature, leading to highly reproducible results and often cleaner reaction profiles. This makes the process exceptionally well-suited for optimization and large-scale manufacturing.[10]
Conceptual Workflow: Multi-step Flow Synthesis of Functionalized Benzoxazoles
This workflow is based on the principles described by Sedelmeier et al. for the synthesis of highly functionalized benzoxazoles via an unstable lithiated intermediate.[10][11]
Caption: Conceptual diagram of a multi-step continuous flow process for benzoxazole synthesis.
This process enables the safe generation and immediate use of an unstable lithiated benzoxazole intermediate. In a batch reactor, such an intermediate would likely decompose, but the flow setup ensures it is quenched with an electrophile within seconds of its formation, allowing for the synthesis of complex, highly functionalized products in high yield.[10]
Pillar 3: Objective Benchmarking - A Comparative Analysis
To provide a clear, objective comparison, the performance of these methodologies is summarized below. Data is synthesized from various literature sources to provide a representative overview.
| Parameter | Established Protocol (PPA) | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes | Seconds to minutes (residence time) |
| Typical Yield | 60 - 85% | 70 - 95%[8] | 80 - 95%[10] |
| Temperature | High (150 - 250 °C) | Moderate to High (100 - 150 °C) | Precisely controlled (e.g., -20 to 100 °C) |
| Scalability | Challenging, poor heat transfer | Limited by microwave cavity size | Excellent, scale-out by running longer |
| Safety | Moderate; handles hot, corrosive acid | Good; contained system | Excellent; minimizes hazardous intermediates |
| Green Aspects | Poor; high energy, harsh reagents | Good; often solvent-free, low energy | Good; efficient, low waste |
| Substrate Scope | Moderate; sensitive groups may not survive | Good to Excellent | Excellent; handles unstable intermediates |
| Ideal Application | Simple, robust, small-scale synthesis | Rapid library synthesis, methodology screening | Process development, large-scale manufacturing |
Conclusion and Expert Recommendation
The synthesis of benzoxazoles has evolved significantly. While the established condensation protocols remain a viable and understood option for small-scale, exploratory work, their limitations in terms of energy consumption, reaction time, and safety are considerable.
Microwave-assisted synthesis represents a dramatic improvement in efficiency. For researchers in drug discovery and development, it is the superior choice for rapid lead optimization and the creation of diverse compound libraries. Its speed and amenability to high-throughput formats are unparalleled for discovery-phase projects.
Continuous flow chemistry stands out as the gold standard for process development and manufacturing. Its key advantages are not just speed but unparalleled control, reproducibility, and safety.[10][11] The ability to safely handle unstable intermediates opens synthetic routes to novel, complex benzoxazoles that are inaccessible via batch methods. For any organization looking to scale up the production of a specific benzoxazole derivative, investing in a flow chemistry setup is the most logical and forward-thinking approach.
Ultimately, the choice of method depends on the specific goal of the researcher. For foundational academic labs, the classic method may suffice. For the fast-paced demands of medicinal chemistry, microwave synthesis is the workhorse. And for safe, scalable, and precise industrial production, continuous flow is the future.
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science, [Link]
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate, [Link]
-
A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. ACS Publications, [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. Taylor & Francis Online, [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online, [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. Taylor & Francis Online, [Link]
-
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI, [Link]
-
A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles | Organic Letters. ACS Publications, [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers, [Link]
-
Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate, [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, [Link]
-
Reaction process for the formation of benzothiazole derivatives. ResearchGate, [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal, [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, [Link]
-
Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online, [Link]
-
One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Royal Society of Chemistry, [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE, [Link]
-
One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications (RSC Publishing), [Link]
-
Ullmann condensation. Wikipedia, [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC, [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications, [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH, [Link]
-
Ullmann Reaction. Organic Chemistry Portal, [Link]
-
Large-scale synthesis of benzoxazole 4a by a new method. ResearchGate, [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antifungal Prowess of Benzoxazole and Benzothiazole Derivatives
The escalating threat of fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health and agriculture.[1][2][3][4] This reality necessitates an urgent and continuous search for novel antifungal agents with improved efficacy and novel mechanisms of action. Within the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," serve as exceptionally fruitful starting points for drug discovery. Benzoxazole and benzothiazole are two such scaffolds, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5]
This guide provides an in-depth, objective comparison of the antifungal activity of benzoxazole and benzothiazole derivatives. Moving beyond a simple recitation of facts, we will dissect the experimental data, explore the crucial structure-activity relationships that govern potency, and elucidate the proposed mechanisms of action. Our goal is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding of these two important classes of heterocyclic compounds.
The Structural Foundation: Synthesis and Design
Benzoxazole and its bioisostere, benzothiazole (where the oxygen atom is replaced by sulfur), are bicyclic compounds that provide a rigid and versatile template for chemical modification. The synthesis of their derivatives typically involves the condensation of a 2-aminophenol (for benzoxazoles) or a 2-aminothiophenol (for benzothiazoles) with a carboxylic acid or its equivalent.[1][5][6][7][8]
Historically, this has often been achieved using polyphosphoric acid (PPA) as both a catalyst and solvent, a method that, while effective, presents challenges in product purification and environmental impact.[1][5] Modern synthetic chemistry has evolved, with researchers developing greener and more efficient one-pot methodologies, sometimes using water as a reaction medium, to generate these valuable compounds.[7]
Caption: Generalized synthetic pathway for benzoxazole and benzothiazole cores.
Head-to-Head Comparison: Antifungal Efficacy
The most direct way to compare these two scaffolds is to examine studies where analogous derivatives have been synthesized and tested under identical conditions. A key study performed precisely this, creating two series of 2-(aryloxymethyl) derivatives to evaluate their activity against eight phytopathogenic fungi.[1][5][9]
The results of this comparative analysis were revealing: the antifungal effects of most benzoxazole derivatives were found to be superior to their direct benzothiazole counterparts .[5] For example, against the fungus Botrytis cinerea, the benzoxazole compound 5a showed an IC₅₀ (half-maximal inhibitory concentration) of 19.92 µg/mL, making it over three times more potent than its corresponding benzothiazole analog, 6a , which had an IC₅₀ of 62.62 µg/mL.[5]
The most potent compound identified in that study was the benzoxazole derivative 5h , which exhibited a remarkable IC₅₀ of 4.34 µg/mL against Fusarium solani, a potency approximately nine times stronger than the positive control fungicide, hymexazol (IC₅₀ of 38.92 µg/mL).[1][5][9]
Table 1: Comparative Antifungal Activity (IC₅₀ in µg/mL) of Benzoxazole vs. Benzothiazole Derivatives
| Compound ID | Core Scaffold | R-Group (Substituent) | F. solani | B. cinerea |
| 5a | Benzoxazole | 2,4-Cl₂ | 11.23 | 19.92 |
| 6a | Benzothiazole | 2,4-Cl₂ | 41.25 | 62.62 |
| 5b | Benzoxazole | 2,4,6-Cl₃ | 17.61 | 25.43 |
| 6b | Benzothiazole | 2,4,6-Cl₃ | 35.84 | 48.97 |
| 5h | Benzoxazole | 2-Cl, 4-NO₂ | 4.34 | 21.06 |
| 6h | Benzothiazole | 2-Cl, 4-NO₂ | 10.33 | 33.17 |
| Hymexazol | Control | - | 38.92 | >100 |
| (Data synthesized from Wang et al., Molecules, 2018)[1][5][9] |
While this direct comparison favors benzoxazoles, it is crucial to note that highly potent antifungal agents have been developed from both scaffolds. Benzothiazole derivatives combined with other moieties, such as triazoles, have yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.125-2 μg/mL against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[10] Similarly, certain benzoxazole derivatives have demonstrated activity superior to the commercial agent carbendazim against plant pathogens.[2][11]
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
The antifungal potency of these compounds is not dictated by the core scaffold alone. The nature and position of substituent groups on the molecule play a pivotal role. This relationship between chemical structure and biological activity (SAR) provides a roadmap for designing more effective drugs.
For both classes, a recurring theme is the enhancement of antifungal activity by electron-withdrawing groups , particularly halogens (Cl, F) and nitro (NO₂) groups, on the appended phenyl ring.[2][5] The position of these groups is also critical. For instance, in the 2-(aryloxymethyl)benzoxazole series, a chlorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring (compound 5h ) resulted in the highest potency.[5][9]
Caption: Key Structure-Activity Relationship (SAR) trends for antifungal activity.
Unraveling the Mechanism of Action
The ultimate goal of an antifungal agent is to disrupt a vital process in the fungal cell, leading to growth inhibition (fungistatic) or cell death (fungicidal). Benzoxazole and benzothiazole derivatives appear to achieve this through multiple mechanisms, often targeting the fungal cell membrane.
Benzothiazole derivatives have been shown, through in vitro and in silico molecular docking studies, to inhibit lanosterol 14α-demethylase (CYP51) .[10][12] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane, analogous to cholesterol in mammals. By blocking this enzyme, the derivatives disrupt membrane integrity, leading to cell lysis. This is the same mechanism employed by the widely used azole class of antifungals.[10]
Benzoxazole derivatives exhibit a more pleiotropic, or multi-target, mode of action.[13][14] Studies against Candida species have demonstrated that they can:
-
Disrupt Sterol Content: Like their thiazole cousins, they interfere with ergosterol biosynthesis and directly interact with membrane ergosterol.[13][14][15]
-
Inhibit Membrane Transport: Certain derivatives can block efflux pumps, which fungi use to expel antifungal drugs, potentially overcoming resistance mechanisms.[13][14]
-
Affect Mitochondrial Respiration: Some compounds have been shown to inhibit the mitochondrial respiratory chain, cutting off the cell's primary energy supply.[13][14][15]
In silico analyses have also predicted that some derivatives may inhibit other crucial proteins like Heat Shock Protein 90 (HSP90) and aldehyde dehydrogenase.[16]
Caption: Proposed antifungal mechanisms of action targeting the fungal cell.
Experimental Protocol: Assessing Antifungal Activity
To ensure the trustworthiness and reproducibility of antifungal data, standardized protocols are essential. The mycelium growth rate method is a common and reliable technique for evaluating the efficacy of compounds against filamentous fungi.[1][5]
Step-by-Step Mycelium Growth Rate Protocol
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved to ensure sterility. It is then allowed to cool to approximately 50-60°C. This temperature is warm enough to keep the agar molten but not so hot as to degrade the test compound.
-
Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A solvent control (PDA with DMSO only) and a positive control (e.g., a commercial fungicide like hymexazol) are also prepared.
-
Pouring Plates: The PDA mixtures are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc (e.g., 5 mm diameter) is taken from the edge of an actively growing fungal culture and placed, mycelium-side down, in the center of each prepared plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a period of 2-5 days, depending on the growth rate of the fungus.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The measurements from the treatment plates are compared to the solvent control.
-
Calculation: The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control group and T is the average colony diameter of the treated group.
-
IC₅₀ Determination: The experiment is repeated with a range of concentrations to determine the IC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.
Caption: Workflow for the mycelium growth rate antifungal assay.
Conclusion and Future Outlook
The available experimental evidence indicates that, when directly compared as analogous series, benzoxazole derivatives often exhibit a more potent antifungal effect than their benzothiazole counterparts .[5] This may be attributed to their demonstrated ability to act on multiple cellular targets, potentially creating a more robust antifungal effect that is harder for fungi to overcome.
However, this does not diminish the value of the benzothiazole scaffold. Potent, highly active antifungal agents have been successfully developed from both core structures. The choice of scaffold for a drug discovery program should be guided by the specific fungal target, desired spectrum of activity, and the potential for chemical optimization.
The future of antifungal development using these scaffolds is bright. The 2-(phenoxymethyl)benzo[d]oxazole framework, in particular, has been highlighted as an encouraging starting point for novel antifungal agents.[9] Future research should focus on:
-
Lead Optimization: Synthesizing new analogs to refine SAR and improve potency and safety profiles.
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets to better understand their activity and potential for synergistic combinations with other drugs.
-
Broad-Spectrum Activity: Designing derivatives effective against a wider range of fungal pathogens, including clinically relevant azole-resistant strains.
By leveraging the rich chemical versatility of benzoxazole and benzothiazole, the scientific community is well-positioned to develop the next generation of fungicides and antimycotics to safeguard our health and food security.
References
-
Wang, M., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules. Available at: [Link][1][5][9]
-
Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link][6][17]
-
Emídio, J. J., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity. Available at: [Link][16][18]
-
Zhao, W., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link][10]
-
Palacios, S. M., et al. (2015). New synthesis and biological evaluation of benzothiazole derivates as antifungal agents. Journal of Agricultural and Food Chemistry. Available at: [Link][19]
-
Upadhyaya, R. K., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances. Available at: [Link][12]
-
Mao, D., et al. (2023). Benzoxazole derivatives with antifungal activity. ResearchGate. Available at: [Link][11]
-
Wang, M., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC. Available at: [Link]
-
Mao, D., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC. Available at: [Link]
-
Sahu, R., et al. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY. Available at: [Link][20]
-
Orfali, R., et al. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). PMC. Available at: [Link][21]
-
Rios, L. Y., et al. (2019). One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. RSC Advances. Available at: [Link][7]
-
Sahu, R., et al. (2023). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities. AWS. Available at: [Link][8]
-
Orlewska, C., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. PMC. Available at: [Link][13][15]
-
Orlewska, C., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. PubMed. Available at: [Link][14]
-
Al-Amiery, A. A. (2012). Antifungal activity of benzothiazolederivative compounds. ResearchGate. Available at: [Link][22]
-
Bou-Salah, L., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. MDPI. Available at: [Link][3][4]
Sources
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04488D [pubs.rsc.org]
- 8. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 9. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 13. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti- Candida Activity and Action Mode of Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scilit.com [scilit.com]
- 19. New synthesis and biological evaluation of benzothiazole derivates as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mbimph.com [mbimph.com]
- 21. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Head-to-head comparison of different catalysts for benzoxazole synthesis
Executive Summary & Strategic Context
Benzoxazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen and antitumor agents like UK-1. For the bench scientist or process engineer, the challenge is no longer how to synthesize them, but which method balances yield, functional group tolerance, and purification burden.
This guide moves beyond standard textbook lists. We perform a technical head-to-head comparison of three dominant catalytic paradigms: Transition Metal Catalysis (Homogeneous) , Heterogeneous Nanocatalysis , and Metal-Free Organocatalysis .
The Mechanistic Baseline
Regardless of the catalyst, the dominant synthetic route involves the condensation of 2-aminophenols with aldehydes. This proceeds via two critical phases:
-
Condensation: Formation of the Schiff base (imine) intermediate.
-
Cyclization/Oxidation: Intramolecular nucleophilic attack followed by oxidative aromatization.
Critical Analysis of Catalytic Systems
Category A: Homogeneous Transition Metal Catalysts (Copper/Palladium)
The traditional workhorses for complex substrates.
Mechanism: Copper (often Cu(OTf)₂) acts as a Lewis acid to activate the aldehyde and facilitates the oxidative cyclization via Single Electron Transfer (SET) mechanisms.
-
Pros: Exceptional functional group tolerance (tolerates halides, nitriles); well-defined kinetics.
-
Cons: Residual metal toxicity (ppm limits in API); often requires expensive ligands; homogeneous nature prevents recycling.
Category B: Heterogeneous Nanocatalysts (Fe₃O₄ / Ag@Fe₂O₃)
The industrial choice for green scale-up.
Mechanism: High surface-to-volume ratio provides active acidic sites. Magnetic cores (e.g., Fe₃O₄) allow for physical separation.
-
Pros: Magnetic recoverability (5+ cycles); solvent-free capability; high TOF (Turnover Frequency).
-
Cons: Surface passivation over time; potential leaching of metal ions at low pH.
Category C: Metal-Free / Organocatalysts (TEMPO / Ionic Liquids)
The "Green Chemistry" frontier.
Mechanism: TEMPO mediates radical oxidation, while Brønsted Acidic Ionic Liquid (BAIL) gels provide a dual solvent-catalyst environment that stabilizes the transition state via hydrogen bonding.
-
Pros: Zero metal contamination; ambient air often used as oxidant; BAIL gels are highly tunable.
-
Cons: TEMPO can be expensive; Ionic liquids often require high temperatures (100°C+) to lower viscosity for effective mass transfer.
Performance Matrix: Head-to-Head Data
The following data aggregates performance metrics from recent high-impact studies (see References).
| Catalyst System | Catalyst Class | Typical Conditions | Yield (Avg) | Reusability | Green Metric* | Key Limitation |
| Cu(OTf)₂ | Homogeneous Metal | Toluene, 100°C, O₂ | 85-92% | No | Low | Metal scavenging required |
| Fe₃O₄@SiO₂-SO₃H | Heterogeneous Nano | Solvent-free, 50°C | 90-96% | Yes (5 cycles) | High | Synthesis of catalyst is tedious |
| Ag@Fe₂O₃ | Core-Shell Nano | Ethanol, RT | 88-97% | Yes (Mag. Sep.) | High | Silver cost |
| BAIL Gel | Ionic Liquid | Solvent-free, 130°C | 98% | Yes (Filtration) | Med-High | High energy input (Temp) |
| TEMPO/O₂ | Organocatalyst | Xylene, 120°C | 80-88% | No | Med | Steric sensitivity |
*Green Metric defined by: Atom economy, toxicity of reagents, and energy consumption.
Visualizing the Chemistry
Mechanistic Pathway: Oxidative Cyclization
Understanding the point of divergence between acid catalysis and oxidative catalysis is crucial for troubleshooting.
Figure 1: General mechanistic pathway.[1][2][3][4] Note that acid catalysts accelerate the first step (condensation), while oxidative catalysts are critical for the final aromatization step.
Catalyst Selection Decision Tree
Use this logic flow to select the optimal catalyst for your specific constraint.
Figure 2: Decision support tree for catalyst selection based on process constraints.
Detailed Experimental Protocols
These protocols are selected for their reproducibility and high "Trustworthiness" score based on recent literature.
Protocol A: Heterogeneous Magnetic Nanocatalysis (Green Focus)
Best for: Routine synthesis, green chemistry compliance, easy workup.
Materials:
-
Aldehyde (1.0 mmol)[5]
-
Catalyst: Fe₃O₄@SiO₂-SO₃H (20 mg)
-
Conditions: Solvent-free, 50°C.
Workflow:
-
Mixing: In a 10 mL round-bottom flask, combine the aldehyde and 2-aminophenol.
-
Catalyst Addition: Add 20 mg of Fe₃O₄@SiO₂-SO₃H. No solvent is required if the aldehyde is liquid; if solid, add minimal EtOH.
-
Reaction: Stir the mixture at 50°C. Monitor via TLC (typ. 15-40 mins).
-
Separation (The "Self-Validating" Step): Place a strong external magnet against the flask wall. The catalyst will aggregate immediately. Decant the reaction mixture.
-
Purification: Recrystallize the crude product from hot ethanol.
-
Recycling: Wash the retained catalyst with acetone, dry at 60°C, and store for the next run.
Protocol B: Ionic Liquid Gel Catalysis (High Yield Focus)
Best for: Stubborn substrates, high-throughput synthesis.
Materials:
-
Conditions: 130°C, Solvent-free.
Workflow:
-
Loading: Charge a pressure tube with reactants and the BAIL gel.
-
Heating: Heat to 130°C. The mixture will melt and become homogeneous.
-
Completion: After 5 hours, cool to room temperature. The mixture will solidify.
-
Extraction: Add 10 mL ethyl acetate. The product dissolves; the BAIL gel remains as a solid suspension.
-
Filtration: Centrifuge or filter to recover the catalyst.
-
Isolation: Evaporate the solvent to yield pure benzoxazole (often >95% purity without column chromatography).
Conclusion & Recommendation
-
For Pharmaceutical APIs: Avoid copper/palladium unless necessary for specific coupling steps. TEMPO-mediated oxidation or Ag@Fe₂O₃ (if silver removal is validated) are superior for minimizing toxic heavy metal residue.
-
For Academic/Discovery Labs: Fe₃O₄@SiO₂-SO₃H offers the best balance of speed, cost, and environmental responsibility. The magnetic separation saves hours of column chromatography time.
-
For Industrial Scale-up: BAIL Gels are the most promising due to the elimination of volatile organic solvents (VOCs) and high thermal stability, despite the energy cost of heating.
References
-
Cu-Catalyzed Synthesis: Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters (2021).[4] Link[4]
-
Heterogeneous Nanocatalysts (Fe): Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst. Advanced Journal of Chemistry (2019). Link
-
Ionic Liquid Gels (BAIL): Synthesis of Benzoxazoles...[5][7] Using a Brønsted Acidic Ionic Liquid Gel.[1][5] ACS Omega (2019). Link
-
Metal-Free / Organocatalysis: Synthesis of Benzoxazoles by Metal-Free Oxidative Cyclization. Space Frontiers (2025). Link
-
Silver Nanocatalysts: A Green Approach to the Rapid Synthesis of 2-Phenyl Benzoxazole... using Ag@Fe2O3.[8] C.K. Thakur College Research (2019). Link
-
Transition-Metal-Free Base Mediated: Direct transition-metal-free intramolecular C–O bond formation.[9] Organic & Biomolecular Chemistry (2010).[10] Link
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ckthakurcollege.net [ckthakurcollege.net]
- 9. Direct transition-metal-free intramolecular C–O bond formation: synthesis of benzoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green solvents from ionic liquids and deep eutectic solvents to natural deep eutectic solvents [comptes-rendus.academie-sciences.fr]
A Researcher's Guide to the Antibacterial Landscape of Substituted Benzoxazoles: A Comparative Analysis
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzoxazole scaffold has emerged as a "privileged" structure, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antibacterial effects.[1][2] This guide offers a comparative analysis of the antibacterial spectrum of substituted benzoxazoles, synthesizing data from various studies to elucidate structure-activity relationships (SAR) and guide future drug development efforts.
The Benzoxazole Scaffold: A Foundation for Antibacterial Activity
Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This aromatic system is found in naturally occurring antibiotics like calcimycin and boxazomycin B, which demonstrates its inherent potential for interacting with biological targets in microorganisms.[3][4] Synthetic benzoxazole derivatives have been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and in some cases, against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[4][5] The versatility of the benzoxazole core allows for substitutions at multiple positions, primarily at the 2- and 5-positions, which significantly influences their antibacterial potency and spectrum.[5]
Comparative Antibacterial Spectrum: The Influence of Substitution Patterns
The strategic modification of the benzoxazole ring is a cornerstone of designing new, potent antibacterial agents.[1] The following sections dissect the influence of various substituents at key positions on the antibacterial profile of these compounds.
The Pivotal Role of 2-Position Substitutions
The 2-position of the benzoxazole ring is a frequent site for chemical modification, and the nature of the substituent here dramatically impacts antibacterial efficacy.
-
Aromatic and Heteroaromatic Groups: The introduction of aryl groups at the 2-position is a common strategy. For instance, a series of 2-phenyl and 2-N-phenyl benzoxazole derivatives demonstrated potent activity, particularly against Escherichia coli.[6] One study found that a compound bearing a hydrophobic aromatic tie at the 2-position was the most active derivative against all bacteria tested, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 µg/mL.[7] The activity of this compound against Bacillus subtilis was reportedly two-fold higher than Penicillin.[7] In another study, a 2-(p-substituted-benzyl) derivative showed moderate activity against E. faecalis with a MIC value of 32 μg/ml.
-
Ureido Substituents: A series of 2-(3-Arylureido)benzoxazole derivatives were synthesized and screened for antimicrobial activity. Several compounds in this series, notably 5b, 5f, 5h, and 5i, were identified as potent antibacterial and antifungal agents, exhibiting 1.5-2.5 fold greater activity than control drugs against nearly all tested Gram-positive and Gram-negative bacteria and fungi.[8]
Impact of 5-Position Substitutions
While the 2-position is critical, substitutions at the 5-position of the benzene ring have also been shown to modulate the antibacterial activity, often in conjunction with modifications at the 2-position.
-
Combined 2,5-Disubstitution: Research strongly indicates that the antimicrobial potency is significantly influenced when both the 2- and 5-positions are substituted.[5] In a study of 2,5-disubstituted benzoxazoles, compounds 5c and 5e were found to be highly active against Bacillus subtilis (MIC of 3.12 µg/mL), while compounds 5e, 6a, and 6e showed significant activity against Pseudomonas aeruginosa.[9] This highlights the synergistic effect of dual substitutions in enhancing the antibacterial profile.
Structure-Activity Relationship (SAR) Summary
The collective data points to clear structure-activity relationships that can guide the rational design of future benzoxazole-based antibacterials. The presence of specific functional groups and their positioning on the benzoxazole core are determinant factors for both the potency and the breadth of the antibacterial spectrum.
Caption: Key structure-activity relationships for substituted benzoxazoles.
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted benzoxazoles against various bacterial strains, demonstrating the impact of different substitution patterns.
| Compound Class/Reference | Substitution Pattern | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| 2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) [7] | 2-(substituted phenoxy) | B. subtilis: 0.098 - 0.78 | E. coli, P. aeruginosa, etc.: 0.098 - 0.78 |
| 2,5-disubstituted benzoxazoles (5c, 5e) [9] | 2-Aryl, 5-Substituted | B. subtilis: 3.12 | P. aeruginosa (5e): Significant activity reported |
| 2-(p-substituted-benzyl)-5-substituted benzoxazoles | 2-Benzyl, 5-piperazinylacetamido | E. faecalis: 32 | P. aeruginosa: 64 |
| Benzoxazole-thiazolidinone hybrids (BT25, BT26) [4] | 2-(thiazolidinone), 5-halo-salicyl on thiazolidinone | S. aureus (including MRSA & VRSA), Enterococcus (VRE): ≤ 4, down to 1 | Not specified as primary target |
| 2-(3-Arylureido)benzoxazole (5b, 5h, 5i) [8] | 2-Ureido | Potent activity reported | Potent activity reported |
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies suggest that the antibacterial activity of benzoxazoles may stem from the inhibition of essential bacterial enzymes.[6][10] Molecular docking studies have pointed towards DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, as a likely target.[6][10] By binding to this enzyme, benzoxazole derivatives can disrupt DNA synthesis, leading to bacterial cell death. This selective targeting of a bacterial enzyme contributes to their therapeutic potential.
Caption: Proposed mechanism of action for benzoxazole antibacterials.
Experimental Protocols for Antibacterial Evaluation
The assessment of antibacterial activity is fundamental to the discovery pipeline. Standardized protocols ensure that data is reliable and comparable across different studies.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for quantifying the potency of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.
-
Compound Dilution Series: The test benzoxazole derivative is serially diluted (usually two-fold) in broth medium in a 96-well microtiter plate. A range of concentrations is prepared to span the expected MIC value.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (broth + bacteria, no compound) and negative control wells (broth only) are included to ensure the validity of the experiment. A standard antibiotic is often used as a reference control.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: Agar Disk Diffusion Assay
This method is commonly used for initial screening of antimicrobial activity.
Principle: An agar plate is uniformly inoculated with the test bacterium. A paper disk impregnated with the test compound is placed on the surface. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk.
Step-by-Step Methodology:
-
Plate Preparation: A standardized inoculum of the test bacterium is spread evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test benzoxazole derivative. The disks are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater susceptibility of the bacterium to the compound.[11]
Sources
- 1. jetir.org [jetir.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-methoxy-1,2-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-5-methoxy-1,2-benzoxazole, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for analogous chemical structures and general principles of hazardous waste management, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile
-
May cause respiratory irritation .[4]
Given these potential hazards, direct contact must be avoided, and all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Core Disposal Principle: Incineration by a Licensed Facility
Due to its chlorinated nature, 3-Chloro-5-methoxy-1,2-benzoxazole is categorized as a halogenated organic compound. The primary and recommended method of disposal for such compounds is incineration at a licensed hazardous waste disposal facility .[1] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Under no circumstances should 3-Chloro-5-methoxy-1,2-benzoxazole or its waste be disposed of down the sanitary sewer system. [5][6]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe segregation, packaging, and disposal of 3-Chloro-5-methoxy-1,2-benzoxazole waste.
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] If airborne concentrations are high, a NIOSH/MSHA approved respirator may be necessary.[10]
Proper segregation is paramount to ensure safe handling and cost-effective disposal.
-
Isolate Halogenated Waste: Collect all waste containing 3-Chloro-5-methoxy-1,2-benzoxazole in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Prevent Commingling: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[11][13] Mixing can lead to dangerous reactions and significantly increases disposal costs.
-
Solid vs. Liquid: If both solid and liquid waste containing the compound are generated, they should be collected in separate, appropriately labeled containers.[11]
-
Container Selection: Use a robust, leak-proof container with a secure screw-top cap that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[13]
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "3-Chloro-5-methoxy-1,2-benzoxazole".
-
The approximate concentration and other components of the waste mixture.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
-
Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion. Keep the container securely closed at all times, except when adding waste.[13]
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly after cleanup.
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[15][16][17][18][19] Follow your institution's specific procedures for requesting a waste pickup.
-
Provide Documentation: You will likely need to provide an inventory of the waste container's contents to the disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of 3-Chloro-5-methoxy-1,2-benzoxazole.
Caption: Disposal workflow for 3-Chloro-5-methoxy-1,2-benzoxazole.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste facility.[1] | Ensures complete destruction of the halogenated organic compound, preventing environmental contamination. |
| Waste Segregation | Collect in a dedicated, labeled "Halogenated Organic Waste" container.[11][12] | Prevents hazardous reactions and reduces disposal costs. |
| PPE Requirements | Chemical safety goggles, chemical-resistant gloves, lab coat.[1][3][7] | Protects personnel from skin, eye, and respiratory irritation. |
| Spill Cleanup | Absorb with inert material and collect for hazardous waste disposal.[5][8][9] | Prevents exposure and environmental release. |
| Prohibited Actions | Do not dispose of down the drain. Do not mix with non-halogenated waste.[5][6][11][13] | Avoids contamination of waterways and prevents unsafe chemical reactions. |
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and environmental stewardship.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acid yellow 11. Retrieved from [Link]
-
AWS. (2022, November 28). Material Safety Data Sheet. Retrieved from [Link]
-
Farnell. (2011, April 26). Material Safety Data Sheet. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Waste Management. (n.d.). Industrial and Hazardous Waste Solutions. Retrieved from [Link]
-
Environmental Protection Department, Hong Kong. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]
-
Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Health Service Executive. (2022, September 7). Guidelines for the Segregation, Packaging and Removal of Waste Medicines from HSE Pharmacy Departments and Aseptic Units 2022. Retrieved from [Link]
-
Clean Management Environmental Group. (n.d.). Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]
-
University of Waterloo. (n.d.). RADIOLOGICAL WASTE SEGREGATION GUIDANCE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. vumc.org [vumc.org]
- 7. indofinechemical.com [indofinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. unigoa.ac.in [unigoa.ac.in]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. wmsolutions.com [wmsolutions.com]
- 16. Environmental Products & Services | Used Oil [safety-kleen.com]
- 17. wcstexas.com [wcstexas.com]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. chemkleancorp.com [chemkleancorp.com]
Personal protective equipment for handling 3-Chloro-5-methoxy-1,2-benzoxazole
Technical Safety & Operational Guide: 3-Chloro-5-methoxy-1,2-benzoxazole
CAS Number: 16263-58-4 Synonyms: 3-Chloro-5-methoxy-1,2-benzisoxazole; 5-Methoxy-3-chlorobenzisoxazole Chemical Class: Halogenated Benzisoxazole / Heterocyclic Building Block[1]
Part 1: Risk Assessment & Hazard Profiling
The Core Hazard: Electrophilic Reactivity As a Senior Application Scientist, I must emphasize that the safety profile of 3-Chloro-5-methoxy-1,2-benzoxazole is defined by its utility. The chlorine atom at the C3 position is activated by the adjacent nitrogen and oxygen atoms of the isoxazole ring. This makes the compound a potent electrophile , designed to react with nucleophiles (amines, thiols) to form complex bioactive scaffolds (e.g., Zonisamide analogs).
Biological Implication: If this compound enters the body, it can non-specifically alkylate biological nucleophiles (proteins, DNA), leading to sensitization, irritation, or systemic toxicity.
GHS Hazard Classification (Derived from Structural Analogs):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Select PPE based on the specific breakthrough potential of chlorinated heterocycles.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] The reactive nature of the C-Cl bond means hydrolysis on the corneal surface could cause severe, irreversible damage. |
| Dermal (Hand) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate | Chlorinated heterocycles can permeate thin nitrile.[1] Double gloving creates a sacrificial layer and allows for immediate removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) Alt: N95/P100 Respirator | Solid particulates are the primary vector. If weighing outside a hood (not recommended), a fitted respirator is mandatory to prevent inhalation of bioactive dust. |
| Body | Tyvek® Lab Coat or Chemical Apron | Standard cotton coats absorb liquids. A non-woven polymer coat (Tyvek) repels solid dust and liquid splashes, preventing "wicking" to the skin. |
Part 3: Operational Handling Workflow
This protocol minimizes exposure to moisture (hydrolysis risk) and personnel (toxicity risk).[2]
Storage & Stability
-
Temperature: Store at 2–8°C . The N-O bond in benzisoxazoles is labile; heat can accelerate degradation.[2]
-
Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the C-Cl bond, releasing HCl and rendering the reagent useless.
-
Container: Amber glass with a PTFE-lined cap to prevent photolysis and cap degradation.[1]
Operational Logic Diagram
Caption: Operational workflow ensuring containment of bioactive dust and moisture protection.
Step-by-Step Handling Procedure
-
Acclimatization: Remove the container from the refrigerator and allow it to reach room temperature before opening. This prevents atmospheric water from condensing inside the bottle and hydrolyzing the reagent.
-
Weighing (The Critical Step):
-
NEVER weigh on an open bench. Use a balance inside a fume hood or a powder containment enclosure.
-
Use an anti-static gun if the powder is static-prone to prevent "jumping" and aerosolization.[1]
-
-
Solubilization:
-
Add the solvent (e.g., DCM, THF) directly to the weighing boat or flask containing the solid.
-
Why? Handling a solution is safer than handling a dust. Once dissolved, the inhalation risk drops significantly (assuming hood use).
-
-
Reaction Setup:
-
Purge the reaction vessel with nitrogen.
-
Add the 3-Chloro-5-methoxy-1,2-benzoxazole solution slowly to the nucleophile mixture to control exotherms.[1]
-
Part 4: Emergency Response
Scenario A: Spillage (Solid)
-
Evacuate the immediate area to let dust settle.
-
Don PPE: Double gloves, goggles, and N95 respirator.
-
Clean: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-soaked or water) to dampen, then wipe up.
-
Decontaminate: Wash the surface with a dilute surfactant (soap) followed by water.
Scenario B: Skin Exposure
-
Immediate Action: Remove contaminated clothing immediately.[3]
-
Wash: Rinse skin with copious amounts of water for 15 minutes.[3] Use soap; do not use alcohol (which may increase skin absorption).
-
Medical: Seek evaluation. Show the SDS to the physician, emphasizing the "chlorinated benzisoxazole" structure.
Part 5: Waste Management
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from strong acids and oxidizers.
-
Destruction: High-temperature incineration is the only validated method to break the heterocyclic ring and C-Cl bond safely.[1]
-
Container Labeling: Clearly mark as "Toxic" and "Halogenated Solvent/Solid."
References
- European Patent Office. (1995). Isoxazole derivatives and their use as medicaments (EP0779281B1).
-
National Institutes of Health (NIH). (2023). Nucleophilic Attack Strategies for Benzothiazole Synthesis. PMC. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
